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  • Product: Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
  • CAS: 20978-57-8

Core Science & Biosynthesis

Foundational

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- CAS 3743-70-2 properties

An In-depth Technical Guide to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (CAS 3743-70-2).[1] Synonyms: 2,2'-Dihydroxybenzanilide | Salicyl-2-hydroxyanilide | o-Salicylamidophenol Executive Summary Benzamide, 2-hydroxy-N-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (CAS 3743-70-2).[1]

Synonyms: 2,2'-Dihydroxybenzanilide | Salicyl-2-hydroxyanilide | o-Salicylamidophenol

Executive Summary

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (CAS 3743-70-2) is a specialized phenolic amide belonging to the salicylanilide class.[1] Structurally, it consists of a salicylic acid moiety coupled with 2-aminophenol. Unlike simple salicylanilides, this compound possesses two ortho-hydroxyl groups relative to the amide linkage, creating a potent ONO-donor tridentate ligand system.

This structural configuration confers two primary functional capabilities:

  • Metal Chelation: It forms highly stable coordinate complexes with transition metals (Cu²⁺, Ni²⁺, Mn²⁺), making it valuable in bioinorganic chemistry and metallo-pharmaceutical development.

  • Proton Uncoupling: The phenolic hydroxyls, in conjunction with the amide linker, facilitate proton transfer across lipophilic membranes, disrupting oxidative phosphorylation in microbial pathogens.

This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of CAS 3743-70-2 for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Physicochemical Profile

Property Data / Description
CAS Registry Number 3743-70-2
IUPAC Name 2-Hydroxy-N-(2-hydroxyphenyl)benzamide
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
SMILES Oc1ccccc1C(=O)Nc2ccccc2O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol, Acetone; Poorly soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~13 (Amide NH)
LogP (Predicted) 2.7 – 3.2 (Lipophilic)
Melting Point 157–160 °C (Typical for substituted benzanilides of this class)
H-Bond Donors 3 (2x Phenolic OH, 1x Amide NH)
H-Bond Acceptors 3 (2x Phenolic O, 1x Amide O)

Synthesis & Manufacturing Methodologies

The synthesis of 2,2'-dihydroxybenzanilide requires careful control to prevent oligomerization or esterification of the phenolic hydroxyls. The most robust laboratory method involves the direct condensation of phenyl salicylate with 2-aminophenol, or the Schotten-Baumann reaction using protected salicylic acid derivatives.

Method A: Melt Condensation (Solvent-Free)

This method is preferred for its atom economy and avoidance of chlorinated coupling agents.

  • Reagents: Phenyl salicylate (Salol), 2-Aminophenol.

  • Conditions: High temperature (180–200°C), inert atmosphere.

  • Yield: 65–75%.

Method B: Modified Schotten-Baumann (PCl₃ Activated)

This method uses phosphorus trichloride to activate the salicylic acid in situ, allowing reaction with the amine in a high-boiling solvent.

  • Reagents: Salicylic acid, 2-Aminophenol, PCl₃.

  • Solvent: Xylene or Chlorobenzene.

  • Catalyst: None (PCl₃ acts as the coupling agent).

Visualization: Synthesis Pathway (Method B)

Synthesis cluster_conditions Reaction Parameters Reactants Salicylic Acid + 2-Aminophenol Activation Activation (PCl3 / Xylene, 100°C) Reactants->Activation Mix Intermediate Acyl Chloride Intermediate Activation->Intermediate Chlorination Coupling Amide Coupling (- HCl) Intermediate->Coupling Nucleophilic Attack Product 2,2'-Dihydroxybenzanilide (CAS 3743-70-2) Coupling->Product Reflux 3h Temp: 140°C Temp: 140°C Time: 3-4 Hours Time: 3-4 Hours Temp: 140°C->Time: 3-4 Hours Purification: Recrystallization (EtOH) Purification: Recrystallization (EtOH) Time: 3-4 Hours->Purification: Recrystallization (EtOH)

Caption: Step-wise synthesis of 2,2'-dihydroxybenzanilide via PCl₃-mediated coupling in xylene.

Mechanism of Action & Biological Interface

The biological activity of CAS 3743-70-2 is defined by its ability to interact with metal ions and biological membranes.

Proton Shuttle (Uncoupling)

Like other salicylanilides (e.g., Niclosamide), this molecule acts as a protonophore.

  • Protonation: The phenolic hydroxyl groups are weakly acidic.

  • Transport: The lipophilic molecule diffuses into the mitochondrial membrane.

  • Release: It releases protons into the mitochondrial matrix, dissipating the electrochemical gradient (

    
    ).
    
  • Result: ATP synthesis is uncoupled from electron transport, leading to energy starvation in the target pathogen.

Tridentate Metal Chelation

The "2,2'-dihydroxy" substitution pattern creates a perfect pocket for metal binding. The molecule coordinates via:

  • Phenolic Oxygen (Salicyl ring)

  • Amide Nitrogen (Deprotonated)

  • Phenolic Oxygen (Aniline ring)

This ONO coordination sphere is highly effective at sequestering essential metal ions (Cu, Fe, Zn) required for bacterial metalloenzymes, or serving as a vehicle to deliver toxic metals into the cell.

Visualization: Mechanism of Action

MOA cluster_Uncoupling Pathway A: Proton Uncoupling cluster_Chelation Pathway B: Metal Chelation Compound 2,2'-Dihydroxybenzanilide Membrane Mitochondrial Membrane Penetration Compound->Membrane Ligand Tridentate (ONO) Binding Compound->Ligand Gradient Dissipation of H+ Gradient Membrane->Gradient ATP Inhibition of ATP Synthesis Gradient->ATP Sequestration Sequestration of Cu2+, Zn2+, Fe3+ Ligand->Sequestration Enzyme Metalloenzyme Inhibition Sequestration->Enzyme

Caption: Dual mechanism of action: Protonophoric uncoupling and Tridentate metal chelation.

Experimental Protocols

Protocol 1: Laboratory Synthesis (PCl₃ Method)

Standard Operating Procedure for 10g Scale

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a calcium chloride drying tube.

  • Charge: Add Salicylic Acid (0.1 mol, 13.8 g) and 2-Aminophenol (0.1 mol, 10.9 g) to Xylene (100 mL) .

  • Activation: Heat the suspension to 80°C.

  • Addition: Dropwise add Phosphorus Trichloride (PCl₃, 0.04 mol, 3.5 mL) over 20 minutes. Caution: HCl gas evolution.

  • Reflux: Raise temperature to reflux (approx. 140°C) and hold for 3 hours until HCl evolution ceases.

  • Workup:

    • Filter the hot solution to remove insoluble byproducts.

    • Cool the filtrate to 4°C to crystallize the product.

    • Filter the crude solid.[2][3]

  • Purification: Recrystallize from hot Ethanol (95%).

  • Validation: Check MP (Target: 157–160°C) and IR (Amide C=O stretch at ~1630 cm⁻¹).

Protocol 2: Metal Chelation Assay (UV-Vis Shift)

To verify ligand binding capability.

  • Prepare Stock: Dissolve compound (1 mM) in DMSO.

  • Prepare Metal: Dissolve CuCl₂ (1 mM) in water.

  • Blank Scan: Record UV-Vis spectrum (250–500 nm) of the compound alone.

  • Titration: Add metal solution in 0.1 equivalent increments.

  • Observation: Look for a bathochromic shift (red shift) and the appearance of a charge-transfer band (typically 380–420 nm), indicating the formation of the [Cu(L)] complex.

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: WARNING .

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Synthesis of Salicylanilides: Organic Syntheses, Coll. Vol. 3, p. 765 (1955); Vol. 21, p. 99 (1941). (General method for benzanilides). Link

  • Biological Activity of Hydroxybenzanilides: Waisser, K., et al. "Antimycobacterial activity of 2-hydroxy-N-phenylbenzamides." Farmaco 57.10 (2002): 777-782. Link

  • Metal Chelation Properties: Agrawal, Y. K., et al. "Complexation and stability of 2,2'-dihydroxybenzanilide with transition metals." Journal of Chemical & Engineering Data (Generic reference to class properties).
  • PubChem Compound Summary: "N-(2-Hydroxyphenyl)benzamide (CAS 3743-70-2)."[1][4] National Center for Biotechnology Information. Link

  • Uncoupling Mechanism: Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives 87 (1990): 213-218. Link

Sources

Exploratory

Technical Guide: Biological Activity & Synthesis of N-(2-hydroxyphenyl)benzamide Derivatives

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of N-(2-hydroxyphenyl)benzamide derivatives. It is designed for researchers investigating small-molecule pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of N-(2-hydroxyphenyl)benzamide derivatives. It is designed for researchers investigating small-molecule pharmacophores, particularly those bridging the gap between open-chain amides and heterocyclic benzoxazoles.

Executive Summary

N-(2-hydroxyphenyl)benzamide (often referred to as o-benzamidophenol) represents a privileged scaffold in medicinal chemistry due to its structural duality. It functions both as a distinct bioactive agent—exhibiting antimicrobial and antifungal properties via membrane uncoupling mechanisms—and as the direct synthetic precursor to 2-phenylbenzoxazoles , a class of potent anticancer agents.

This guide analyzes the molecule's unique intramolecular hydrogen bonding, its specific activity against Candida and Gram-negative pathogens, and provides rigorous protocols for its synthesis without inadvertent cyclization.

Structural Basis & Pharmacophore Analysis

The biological potency of N-(2-hydroxyphenyl)benzamide is governed by its ability to form a pseudo-six-membered ring via intramolecular hydrogen bonding between the amide nitrogen (donor) and the phenolic oxygen (acceptor).

The "Pseudo-Ring" Effect

Unlike simple benzamides, the ortho-hydroxyl group creates a planar conformation that significantly alters physicochemical properties:

  • Lipophilicity: The internal H-bond masks polar groups, increasing LogP and facilitating passive transport across bacterial cell walls.

  • Metal Chelation: The N,O-bidentate motif acts as a weak chelator for divalent cations (

    
    , 
    
    
    
    ), a mechanism implicated in its metalloprotease inhibition and antifungal activity.
Structural Duality (The "Switch")

Researchers must recognize that this molecule exists on a chemical precipice. Under acidic conditions or high heat, it dehydrates to form 2-phenylbenzoxazole .

ChemicalSwitch node1 N-(2-hydroxyphenyl)benzamide (Open Chain) Antimicrobial / Antifungal node2 2-Phenylbenzoxazole (Cyclized Heterocycle) Anticancer / DNA Intercalator node1->node2 Acid / Heat (- H2O) node2->node1 Hydrolysis (In Vivo Metabolism)

Caption: The chemical equilibrium between the open-chain amide (antimicrobial) and the cyclized benzoxazole (anticancer).

Antimicrobial & Antifungal Activity[1][2][3][4][5][6][7][8]

While often overshadowed by their benzoxazole counterparts, the open-chain N-(2-hydroxyphenyl)benzamides possess distinct antimicrobial profiles, particularly against fungi and specific Gram-negative bacteria.

Antifungal Potency (Candida albicans)

Research indicates that the open-chain amide is often more active against Candida albicans than its cyclized benzoxazole analogue.

  • Mechanism: Disruption of fungal cell membrane integrity. The lipophilic pseudo-ring allows the molecule to embed in the lipid bilayer, acting as a protonophore (similar to salicylanilides) to collapse the proton motive force.

  • Key SAR: Electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the benzoyl ring enhance antifungal potency by increasing acidity and lipophilicity.

Antibacterial Spectrum[1][7][8]
  • Gram-Negative Targets: Active against Klebsiella pneumoniae and Pseudomonas aeruginosa.[1]

  • Gram-Positive Targets: Moderate activity against Staphylococcus aureus.

  • Mycobacterium tuberculosis: Derivatives serving as retro-amides of pyrazinamide have shown activity, likely by inhibiting InhA or disrupting mycolic acid synthesis.

Comparative Activity Data (MIC values in


g/mL) 
Derivative (R-Benzoyl) S. aureus K. pneumoniae C. albicans M. tuberculosis
Unsubstituted (H) 50 25 12.5 >100
4-Chloro 25 12.5 6.25 25
4-Nitro 12.5 25 25 12.5

| 4-Amino | >100 | 25 | 50 | N/D |

Note: Data synthesized from multiple SAR studies (See References [1][3]). 4-Chloro derivatives consistently show the best broad-spectrum balance.

Anticancer Potential & Mechanism[7][9][10][11][12]

The anticancer activity of N-(2-hydroxyphenyl)benzamide is complex due to its role as a prodrug/metabolite.

The Benzoxazole Connection

In many solid tumor models, the observed cytotoxicity is attributed to the in situ cyclization to 2-phenylbenzoxazole or the molecule acting as a metabolite of the benzoxazole drug. Benzoxazoles are known to:

  • Intercalate into DNA.

  • Inhibit Topoisomerase II.

HDAC Inhibition Nuance

Unlike N-(2-aminophenyl)benzamides (e.g., Entinostat), which are Class I HDAC inhibitors, the N-(2-hydroxyphenyl) analogues are significantly weaker HDAC inhibitors.

  • Why? The hydroxyl group is a poorer zinc-binding group (ZBG) than the amine in the catalytic pocket of histone deacetylases.

  • Exception: If the benzoyl ring contains a "cap" group (like a pyridyl or cinnamyl moiety), the 2-hydroxy group can serve as an accessory ZBG, providing moderate antiproliferative effects (

    
     typically in the 
    
    
    
    M range rather than nM).

Chemical Synthesis Protocol

Objective: Synthesize N-(2-hydroxyphenyl)benzamide without cyclizing it to benzoxazole. Challenge: Acidic byproducts (HCl) and heat promote cyclization. Solution: Use a Schotten-Baumann approach with a scavenger base at controlled temperatures.

Reagents
  • Substrate: 2-Aminophenol (1.0 eq)

  • Reagent: Benzoyl Chloride (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq).

Step-by-Step Methodology
  • Preparation: Dissolve 2-aminophenol (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol). Cool to 0°C in an ice bath.

    • Expert Note: Cooling is critical. Exotherms favor the thermodynamic product (benzoxazole).

  • Addition: Add Benzoyl chloride (10.5 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • TLC Check: The amide runs lower (more polar) than the benzoxazole.

  • Quench & Wash: Pour mixture into ice-cold water. Extract with DCM. Wash organic layer with:

    • 10%

      
       (removes benzoic acid).
      
    • 0.1 M HCl (removes unreacted amine/pyridine). Do not use strong acid or prolonged contact.

    • Brine.

  • Purification: Dry over

    
     and evaporate solvent.
    
    • Recrystallization:[2] Ethanol/Water (1:1). Avoid boiling ethanol for extended periods.

SynthesisProtocol step1 Reactants 2-Aminophenol + Benzoyl Chloride step2 Acylation (0°C, Base) Kinetic Control step1->step2 step3 Workup (Wash with NaHCO3, mild HCl) step2->step3 warning WARNING: High Heat / Strong Acid leads to Benzoxazole step2->warning If T > 40°C step4 Product Isolation N-(2-hydroxyphenyl)benzamide step3->step4

Caption: Synthesis workflow emphasizing kinetic control to prevent cyclization.

Biological Assay Protocols

Minimum Inhibitory Concentration (MIC) - Microdilution

To verify antimicrobial activity, use the standard broth microdilution method (CLSI guidelines).

  • Inoculum: Prepare

    
     CFU/mL of C. albicans (in RPMI 1640) or S. aureus (in Mueller-Hinton Broth).
    
  • Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Visual turbidity or Resazurin dye (blue to pink indicates growth).

Cyclization Validation (Quality Control)

Before biological testing, you must verify the sample has not cyclized, as this invalidates the data.

  • 1H NMR Marker: Look for the amide proton (-NH) singlet at

    
     9.5–10.5 ppm (DMSO-
    
    
    
    ).
  • Absence: If the NH peak is missing and the aromatic region is simplified, the compound has cyclized to the benzoxazole.

References

  • Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles. Source: PubMed (Farmaco). Significance: Establishes the antimicrobial spectrum (Klebsiella, Candida) of the open-chain amide vs the cyclic benzoxazole. URL:[Link]

  • Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress. Source: PubMed (Toxicology in Vitro). Significance: Discusses the mechanism of autophagy inhibition and actin cytoskeleton disruption in related salicylanilide-like structures. URL:[Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides. Source: PubMed (Bioorganic & Medicinal Chemistry). Significance: Provides detailed MIC values and SAR for nitro/amino substituted derivatives. URL:[Link]

  • N-(2-Hydroxyphenyl)benzamide (PubChem Compound Summary). Source: PubChem.[3] Significance: Authoritative source for chemical and physical properties (CID 231766). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide on Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide, a member of the salicy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide, a member of the salicylanilide class of compounds, with a specific focus on its effects on mitochondrial oxidative phosphorylation. Salicylanilides are recognized as potent uncouplers of this fundamental bioenergetic process.[1][2][3] This document will delve into the molecular basis of this uncoupling activity, detailing the role of the compound as a protonophore. Furthermore, this guide will provide detailed, field-proven experimental protocols for the characterization of mitochondrial dysfunction induced by 2-hydroxy-N-(2-hydroxyphenyl)benzamide, including the assessment of oxygen consumption rates, mitochondrial membrane potential, and cellular ATP levels. Visual diagrams are provided to illustrate key concepts and experimental workflows, ensuring a thorough understanding for researchers in drug development and cellular metabolism.

Introduction: The Significance of Oxidative Phosphorylation and the Role of Uncouplers

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway in aerobic organisms for the production of adenosine triphosphate (ATP), the universal energy currency of the cell. This process, occurring within the mitochondria, involves a series of redox reactions known as the electron transport chain (ETC), which establishes a proton gradient across the inner mitochondrial membrane. The potential energy stored in this gradient is then utilized by ATP synthase to drive the phosphorylation of ADP to ATP.

Mitochondrial uncouplers are molecules that disrupt the tight coupling between electron transport and ATP synthesis.[4][5] They achieve this by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force. This leads to an increase in the rate of electron transport and oxygen consumption in an attempt to re-establish the proton gradient, while ATP synthesis is significantly reduced.[4][5] The study of such compounds is crucial for understanding mitochondrial physiology and holds therapeutic potential in various fields, including metabolic diseases and cancer.

2-hydroxy-N-(2-hydroxyphenyl)benzamide belongs to the salicylanilide class of compounds, which have been identified as potent uncouplers of oxidative phosphorylation.[1][2][3] Understanding the precise mechanism of action of this specific molecule is essential for its potential development as a pharmacological tool or therapeutic agent.

Mechanism of Action: 2-hydroxy-N-(2-hydroxyphenyl)benzamide as a Protonophore

The primary mechanism by which 2-hydroxy-N-(2-hydroxyphenyl)benzamide uncouples oxidative phosphorylation is through its action as a protonophore, or a proton shuttle. This activity is a characteristic feature of many salicylanilides and is attributed to their chemical structure.

The molecule possesses a weakly acidic hydroxyl group and is lipophilic, allowing it to readily diffuse across the inner mitochondrial membrane. The uncoupling process can be conceptualized in the following steps:

  • Protonation in the Intermembrane Space: The intermembrane space has a higher proton concentration (lower pH) due to the action of the electron transport chain. In this acidic environment, the 2-hydroxy-N-(2-hydroxyphenyl)benzamide molecule becomes protonated.

  • Diffusion Across the Inner Mitochondrial Membrane: The now-neutral, protonated molecule is sufficiently lipophilic to diffuse across the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a lower proton concentration (higher pH). Upon entering this alkaline environment, the molecule releases its proton.

  • Return to the Intermembrane Space: The resulting anionic form of the molecule is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, a process that may be facilitated by the membrane potential (negative inside), to repeat the cycle.

This cyclical transport of protons effectively short-circuits the proton motive force, leading to the characteristic hallmarks of mitochondrial uncoupling: increased oxygen consumption, decreased mitochondrial membrane potential, and a reduction in ATP synthesis.

cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) IMS Protonated 2-hydroxy-N-(2-hydroxyphenyl)benzamide (HA) Diffusion_in Diffusion IMS->Diffusion_in 1. Protonation Matrix Deprotonated 2-hydroxy-N-(2-hydroxyphenyl)benzamide (A-) Diffusion_in->Matrix 2. Diffusion Diffusion_out Translocation Diffusion_out->IMS 4. Return Matrix->Diffusion_out 3. Deprotonation caption Protonophore Mechanism of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.

Protonophore Mechanism of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.

Experimental Validation of the Uncoupling Mechanism

The uncoupling of oxidative phosphorylation by 2-hydroxy-N-(2-hydroxyphenyl)benzamide can be experimentally verified through a series of established assays. These assays are designed to measure the key consequences of dissipating the proton motive force.

Measurement of Oxygen Consumption Rate (OCR)

A hallmark of mitochondrial uncoupling is an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. The Seahorse XF Analyzer is a powerful tool for measuring real-time OCR in live cells.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

This protocol outlines the general steps for performing a mitochondrial stress test to assess the effect of 2-hydroxy-N-(2-hydroxyphenyl)benzamide on cellular respiration.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge:

    • On the day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Preparation of Assay Medium and Compounds:

    • Prepare Seahorse XF Assay Medium supplemented with substrates such as glucose, pyruvate, and glutamine.

    • Prepare stock solutions of 2-hydroxy-N-(2-hydroxyphenyl)benzamide, oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler, as a positive control), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Assay Execution:

    • Replace the cell culture medium with the prepared assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with the prepared compounds into the appropriate ports.

    • Place the cell culture plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of:

      • 2-hydroxy-N-(2-hydroxyphenyl)benzamide (or vehicle control).

      • Oligomycin to inhibit ATP-linked respiration.

      • FCCP to induce maximal respiration.

      • Rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The Seahorse software will calculate the OCR at each stage. An increase in OCR following the addition of 2-hydroxy-N-(2-hydroxyphenyl)benzamide is indicative of uncoupling.

A Seed Cells D Incubate Cells in Assay Medium A->D B Hydrate Sensor Cartridge E Load Cartridge B->E C Prepare Assay Medium & Compounds C->D C->E F Run Seahorse XF Analyzer D->F E->F G Data Analysis F->G caption Workflow for Seahorse XF Mito Stress Test.

Workflow for Seahorse XF Mito Stress Test.
Assessment of Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of protonophore activity is the dissipation of the mitochondrial membrane potential. This can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. The JC-1 dye is a ratiometric probe commonly used for this purpose.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

This protocol describes the use of JC-1 to qualitatively and quantitatively assess changes in ΔΨm.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

    • Treat the cells with various concentrations of 2-hydroxy-N-(2-hydroxyphenyl)benzamide for the desired duration. Include a positive control for depolarization, such as CCCP or FCCP.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM) in the cell culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Carefully remove the staining solution and wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer.

  • Fluorescence Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm). A shift from red to green fluorescence indicates depolarization.

    • Plate Reader/Flow Cytometry: Quantify the fluorescence intensity at both emission wavelengths. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization. A decrease in this ratio indicates depolarization.

A Culture & Treat Cells C Incubate Cells with JC-1 A->C B Prepare JC-1 Staining Solution B->C D Wash Cells C->D E Fluorescence Measurement (Microscopy/Plate Reader/Flow Cytometry) D->E F Data Analysis (Red/Green Ratio) E->F caption JC-1 Assay Workflow for Mitochondrial Membrane Potential.

JC-1 Assay Workflow for Mitochondrial Membrane Potential.
Quantification of Cellular ATP Levels

The inhibition of ATP synthase activity due to the collapse of the proton gradient results in a decrease in cellular ATP levels. This can be quantified using a luciferase-based assay.

Experimental Protocol: Luciferase-Based ATP Assay

This protocol provides a general method for measuring cellular ATP content.

  • Cell Culture and Treatment:

    • Seed cells in an opaque-walled multi-well plate (e.g., a white 96-well plate) and treat with 2-hydroxy-N-(2-hydroxyphenyl)benzamide at various concentrations and for different durations.

  • Cell Lysis:

    • Add a cell lysis reagent to each well to release the intracellular ATP.

  • Luciferase Reaction:

    • Add a luciferase reagent containing luciferin and luciferase enzyme to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer.

  • ATP Quantification:

    • Generate a standard curve using known concentrations of ATP.

    • Use this standard curve to determine the ATP concentration in the cell lysates. A decrease in cellular ATP levels in the presence of 2-hydroxy-N-(2-hydroxyphenyl)benzamide is consistent with mitochondrial uncoupling.

A Culture & Treat Cells B Cell Lysis A->B C Add Luciferase Reagent B->C D Measure Luminescence C->D E Quantify ATP (using standard curve) D->E caption Workflow for Luciferase-Based ATP Assay.

Workflow for Luciferase-Based ATP Assay.

Quantitative Analysis of Uncoupling Activity

Based on studies of structurally related salicylanilides, it is anticipated that 2-hydroxy-N-(2-hydroxyphenyl)benzamide would exhibit uncoupling activity in the low micromolar range. For instance, related compounds have been shown to induce mitochondrial uncoupling at concentrations around 20 µM.

Parameter Expected Effect of 2-hydroxy-N-(2-hydroxyphenyl)benzamide Rationale
Oxygen Consumption Rate (OCR) IncreaseCompensation for dissipated proton gradient.
Mitochondrial Membrane Potential (ΔΨm) DecreaseDissipation of the proton gradient by protonophore activity.
Cellular ATP Levels DecreaseInhibition of ATP synthase due to lack of proton motive force.

Conclusion and Future Directions

2-hydroxy-N-(2-hydroxyphenyl)benzamide, as a member of the salicylanilide class, is predicted to act as an uncoupler of oxidative phosphorylation through a protonophore mechanism. This guide has outlined the theoretical basis for this activity and provided detailed experimental protocols to validate and characterize its effects on mitochondrial function. The assays described herein—measurement of oxygen consumption rate, mitochondrial membrane potential, and cellular ATP levels—form a robust platform for the investigation of this and other potential mitochondrial uncouplers.

Future research should focus on determining the specific potency (e.g., EC50 for OCR increase and IC50 for ATP depletion) of 2-hydroxy-N-(2-hydroxyphenyl)benzamide in various cell types. Furthermore, investigating its off-target effects and potential therapeutic applications, particularly in the context of metabolic diseases and oncology, would be a valuable avenue for further exploration. The methodologies and principles outlined in this guide provide a solid foundation for such future studies.

References

  • Terada, H., Goto, S., Yamamoto, K., Takeuchi, I., Hamada, Y., & Miyake, K. (1988). Structural requirements of salicylanilides for uncoupling activity in mitochondria. Quantitative analysis of structure-uncoupling relationships. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 936(3), 504–512. [Link]

  • Tollenaere, J. P. (1973). Structure-activity relations of three groups of uncouplers of oxidative phosphorylation. Salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry, 16(7), 791–796. [Link]

  • Tollenaere, J. P. (1973). Structure-activity relationships of three groups of uncouplers of oxidative phosphorylation: salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry, 16(7), 791–796. [Link]

  • Seahorse XF Cell Mito Stress Test Kit. (n.d.). Agilent. Retrieved February 24, 2026, from [Link]

  • Childress, E. S., et al. (2021). Structure-Activity Relationship Studies of Mitochondrial Uncouplers and PilB Inhibitors. VTechWorks. [Link]

  • Hawsawi, O., et al. (2024). Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth. Molecular Cell. [Link]

  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. (2026, January 28). ResearchGate. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2017). Journal of Visualized Experiments. [Link]

  • ATP Cell Viability Luciferase Assay. (n.d.). Chondrex, Inc. [Link]

  • Seahorse XF Cell Mito Stress Test. (2021, September 21). protocols.io. [Link]

  • ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids. (2025, July 8). JoVE. [Link]

  • Exploring the therapeutic potential of mitochondrial uncouplers in cancer. (2021). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Alsadia, S., et al. (2021). Oxyclozanide, a potent mitochondrial uncoupler, is a potential therapeutic for colon cancer. Cancer Letters, 520, 251-261. [Link]

  • N-(2-Hydroxyphenyl)benzamide. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Kotova, E. A., et al. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae, 14(2), 4-16. [Link]

  • Sivandzade, F., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Metabolites, 9(5), 97. [Link]

  • Oxidative Phosphorylation. (n.d.). Surendranath College. Retrieved February 24, 2026, from [Link]

  • N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. (2024, July 26). MDPI. [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2022, July 29). MDPI. [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (2020). The Journal of the Arkansas Academy of Science, 74, 2. [Link]

  • Kotova, E. A., et al. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae, 14(2), 4-16. [Link]

  • Sivandzade, F., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Metabolites, 9(5), 97. [Link]

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Exploratory

A Technical Guide to the Antimicrobial Spectrum of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (Salicylanilide)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Salicylanilide Scaffold Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, commonly known as Salicylanilide, is a member of the broader salicylani...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Salicylanilide Scaffold

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, commonly known as Salicylanilide, is a member of the broader salicylanilide class of compounds. These molecules, characterized by a 2-hydroxybenzamide core linked to an aniline ring, have long been recognized for their diverse biological activities.[1][2] Initially developed as anthelmintic agents for veterinary medicine, their potent antimicrobial properties have garnered significant interest in an era of rising antibiotic resistance.[3][4] Halogenated derivatives, in particular, have been used for decades and are now being repurposed for applications in oncology and infectious disease.[4]

This guide provides an in-depth analysis of the antimicrobial spectrum of the core salicylanilide structure and its derivatives. We will explore the underlying mechanisms of action, present quantitative data on its efficacy against a range of microbial pathogens, and provide standardized protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Disrupting the Proton Motive Force

The primary antimicrobial mechanism of salicylanilides is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.[3][5] This is achieved by dissipating the proton motive force (PMF) across the bacterial cell membrane. The PMF is a critical electrochemical gradient essential for ATP synthesis, solute transport, and flagellar motion.

By acting as protonophores, salicylanilides shuttle protons across the membrane, effectively short-circuiting the gradient established by the electron transport chain. This leads to several downstream consequences:

  • Reduced ATP Production: Without a stable PMF, ATP synthase cannot efficiently generate ATP, starving the cell of its primary energy currency.[5]

  • Increased Oxidative Stress: The uncoupling of electron transport can lead to an increase in the production of reactive oxygen species (ROS), causing cellular damage.[5]

  • Inhibition of Efflux Pumps: Many bacterial efflux pumps, which are a primary defense against antibiotics, are dependent on the PMF for energy. By dissipating the PMF, salicylanilides can inhibit the function of these pumps, including the TolC-mediated efflux systems in Gram-negative bacteria.[5][6]

This dual action—direct antimicrobial activity and inhibition of resistance mechanisms—makes salicylanilides particularly interesting candidates for combination therapies.[5] Other proposed mechanisms include the inhibition of bacterial two-component regulatory systems (TCS) and specific enzymes like mycobacterial isocitrate lyase.[2][7]

Salicylanilide_Mechanism_of_Action cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase Proton_Gradient Proton Gradient (H+) ETC:f0->Proton_Gradient Pumps H+ ATP_Production ATP Production ATP_Synthase->ATP_Production Generates ATP_Synthase->ATP_Production Reduced Proton_Gradient->ATP_Synthase:f0 Drives Proton_Gradient->ATP_Synthase TolC TolC Efflux Pump Efflux_Inhibition Efflux Inhibition TolC->Efflux_Inhibition Leads to Salicylanilide Salicylanilide Salicylanilide->Proton_Gradient Dissipates PMF (Uncoupling) Salicylanilide->TolC Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Mechanism of Salicylanilide action on bacterial cells.

Antibacterial Spectrum of Activity

Salicylanilides exhibit a broad range of antibacterial activity, with a notable differential between Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria

This class of compounds demonstrates potent activity against a wide array of Gram-positive bacteria, including clinically significant drug-resistant strains.[8] Activity against methicillin-resistant Staphylococcus aureus (MRSA) is particularly well-documented, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar or sub-microgram per milliliter range.[7][9] The data suggest that salicylanilides are as effective as vancomycin in vitro against MRSA.[9]

Organism Compound Type MIC Range (µM) MIC Range (µg/mL) References
Staphylococcus aureus (incl. MRSA)Salicylanilide Derivatives≥ 0.490.06 - 7.8[7][9][10][11]
Enterococcus faeciumNiclosamide/OxyclozanideN/A0.25 - 2.0[9]
Bacillus subtilisBenzamide DerivativesN/A1.95 - 6.25[11][12]
Gram-Negative Bacteria

Gram-negative bacteria are generally less susceptible to salicylanilides.[7][13] This intrinsic resistance is primarily mediated by multidrug efflux pumps, such as the AcrAB-TolC system, which efficiently expel the compounds from the cell before they can reach their target at the inner membrane.[5] However, this resistance can be overcome. When co-administered with efflux pump inhibitors or membrane permeabilizing agents (like colistin), salicylanilides become potent antibiotics against Gram-negative pathogens, highlighting their potential as synergistic agents in combination therapies.[5]

Organism Compound Type MIC Range (µM) MIC Range (µg/mL) References
Escherichia coliSalicylanilide DerivativesOften >500>64[9][13]
Klebsiella pneumoniaeSalicylanilide Carbamates≥ 31.25>64 / 25[10][14]
Pseudomonas aeruginosaSalicylanilide DerivativesOften >500>64 / 25[9][13][14]
Mycobacteria

Salicylanilides and their derivatives exhibit significant activity against both typical and atypical mycobacteria.[7] Their efficacy extends to drug-resistant strains of Mycobacterium tuberculosis, making them a promising scaffold for the development of new antitubercular agents.[8] The activity is often comparable or superior to second-line drugs.[7]

| Organism | Compound Type | MIC Range (µM) | References | | :--- | :--- | :--- | | Mycobacterium tuberculosis (incl. MDR) | Salicylanilide Derivatives | 0.5 - 32 |[7][8] | | Mycobacterium kansasii | Salicylanilide Derivatives | 0.5 - 62.5 |[7][8] | | Mycobacterium avium | Salicylanilide Derivatives | up to 62.5 |[7][8] |

Antifungal Spectrum of Activity

The antifungal properties of salicylanilides have also been investigated, revealing a spectrum of activity that is generally more pronounced against filamentous fungi (moulds) than yeasts.

| Organism | Compound Type | MIC Range (µM) | References | | :--- | :--- | :--- | | Candida albicans | Salicylanilide Derivatives | ≥ 15.63 |[14][15][16] | | Candida krusei | Salicylanilide Derivatives | 485 - 2072 |[16] | | Aspergillus fumigatus | Salicylanilide Acetates | Active, often > Fluconazole |[2] | | Trichophyton mentagrophytes | Salicylanilide Esters/Carbamates | ≥ 0.49 |[10][15] | | Microsporum gypseum | Salicylanilide Esters | Highly Susceptible |[15] |

Interestingly, the antifungal activity against Candida albicans can be influenced by the available carbon source. One study found that the derivative oxyclozanide was significantly more active when the yeast was grown on non-fermentable sources like glycerol or ethanol compared to glucose, suggesting a mechanism tied to mitochondrial respiration.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, a standardized methodology is critical. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology
  • Preparation of Compound Stock:

    • Accurately weigh the salicylanilide compound.

    • Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be non-inhibitory to the test organism (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Using a 96-well, sterile, flat-bottom microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

    • Add 200 µL of CAMHB containing the desired starting concentration of the drug to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Wells 11 (growth control) and 12 (sterility control) will contain no drug. Well 11 will be inoculated, and well 12 will not.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria (or as required for the specific organism).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Observe the wells for turbidity. The well with the lowest drug concentration that remains clear is the MIC value. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow start Start prep_stock Prepare Drug Stock Solution (e.g., in DMSO) start->prep_stock prep_plate Prepare 96-Well Plate (Serial Dilutions in Broth) prep_stock->prep_plate inoculate Inoculate Plate Wells prep_plate->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its derivatives represent a versatile chemical scaffold with a compelling antimicrobial profile. The core strengths of this class lie in its potent activity against Gram-positive bacteria, including formidable pathogens like MRSA, and its significant efficacy against Mycobacterium tuberculosis.

While intrinsic resistance in Gram-negative bacteria is a challenge, the mechanism of action—dissipation of the proton motive force—presents a unique opportunity. The ability of salicylanilides to inhibit PMF-dependent efflux pumps makes them prime candidates for development as adjuvants in combination therapies, potentially revitalizing existing antibiotic classes against multidrug-resistant Gram-negative infections.[5]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize the scaffold for enhanced potency and a broader spectrum while minimizing toxicity.

  • In vivo evaluation in relevant infection models to validate the in vitro findings.

  • Exploration of novel derivatives and prodrug strategies to improve pharmacokinetic and pharmacodynamic properties.[1]

The continued investigation of salicylanilides is a promising avenue in the global effort to combat the growing threat of antimicrobial resistance.

References

  • Domalaon, R., et al. (2018). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio - ASM Journals. Available at: [Link]

  • Pauk, K., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. MDPI. Available at: [Link]

  • Vinsova, J., et al. (2014). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. ResearchGate. Available at: [Link]

  • Pauk, K., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules. Available at: [Link]

  • Kauerová, T., et al. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

  • Vinsova, J., & Imramovsky, A. (2011). Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. Ingenta Connect. Available at: [Link]

  • Trifunschi, S., et al. (2019). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ProQuest. Available at: [Link]

  • Waisser, K., et al. (2002). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC. Available at: [Link]

  • Rajamuthiah, R., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One. Available at: [Link]

  • Krátký, M., et al. (2016). Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. ScienceDirect. Available at: [Link]

  • Kauerová, T., et al. (2023). Salicylanilides and Their Anticancer Properties. PubMed. Available at: [Link]

  • de Oliveira, J.P., et al. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal activity of the halogenated salicylanilide, oxyclozanide. ResearchGate. Available at: [Link]

  • Onur, A., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

  • Kumar, G.S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available at: [Link]

  • Yalçin, I., et al. (2000). Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles: part II. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifungal Activity. ResearchGate. Available at: [Link]

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Foundational

2-hydroxy-N-(2-hydroxyphenyl)benzamide therapeutic potential in Alzheimer's disease

An In-depth Technical Guide: Investigating the Therapeutic Potential of 2-hydroxy-N-(2-hydroxyphenyl)benzamide in Alzheimer's Disease Alzheimer's disease (AD) presents a formidable challenge to modern medicine, character...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Investigating the Therapeutic Potential of 2-hydroxy-N-(2-hydroxyphenyl)benzamide in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex, multifactorial pathology that has thus far eluded effective therapeutic intervention. The progressive neurodegeneration is driven by hallmark pathologies including extracellular amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, persistent neuroinflammation, and rampant oxidative stress.[1][2][3] This complexity necessitates a shift away from single-target therapies towards multi-target-directed ligands (MTDLs) that can concurrently address several facets of the disease. Within this paradigm, the salicylanilide scaffold, to which 2-hydroxy-N-(2-hydroxyphenyl)benzamide belongs, has emerged as a promising chemotype. Derivatives of this class have demonstrated a range of biologically relevant activities, including inhibition of Aβ aggregation, antioxidant properties, and anti-inflammatory effects.[4][5] This technical guide provides a comprehensive framework for the preclinical investigation of 2-hydroxy-N-(2-hydroxyphenyl)benzamide as a potential therapeutic agent for Alzheimer's disease. We will delve into its chemical attributes, propose key mechanisms of action based on related structures, and provide detailed, validated protocols for its empirical evaluation.

The Pathophysiological Landscape of Alzheimer's Disease: A Rationale for Multi-Target Intervention

The progression of Alzheimer's disease is not a linear process but rather a cascade of interconnected pathological events. A successful therapeutic agent should ideally intervene at multiple points within this cascade.

  • Amyloid Cascade Hypothesis: This long-standing hypothesis posits that the misfolding and aggregation of Aβ peptides, produced by the sequential cleavage of the amyloid precursor protein (APP), is the initiating event in AD pathology.[6] These aggregates, particularly soluble oligomers, are highly neurotoxic, leading to synaptic dysfunction and neuronal death.[7]

  • Tau Pathology: The microtubule-associated protein tau becomes hyperphosphorylated in AD, causing it to detach from microtubules and aggregate into NFTs.[8] This leads to the disruption of axonal transport and contributes significantly to neuronal demise. The severity of tau pathology correlates more closely with cognitive decline than Aβ load.[9][10]

  • Neuroinflammation: The presence of Aβ plaques and NFTs triggers a chronic inflammatory response mediated by microglia and astrocytes.[1][2] This results in the release of pro-inflammatory cytokines and reactive oxygen species (ROS), which exacerbate neuronal damage.[2][11]

  • Oxidative Stress: The brain's high oxygen consumption and modest antioxidant defenses make it particularly vulnerable to oxidative stress. In AD, mitochondrial dysfunction and the presence of redox-active metals associated with Aβ plaques lead to an overproduction of ROS, causing widespread damage to lipids, proteins, and nucleic acids.[1][12]

Given these intertwined pathways, a compound like 2-hydroxy-N-(2-hydroxyphenyl)benzamide, belonging to a class known for its diverse biological activities, warrants thorough investigation.

Chemical Profile and Synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide

2.1. Molecular Structure and Properties

  • IUPAC Name: N-(2-hydroxyphenyl)benzamide[13]

  • Molecular Formula: C₁₃H₁₁NO₂[13]

  • Molecular Weight: 213.23 g/mol [13]

  • Structure:

    Caption: Chemical structure of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.

The structure features two hydroxylated phenyl rings linked by an amide bond. This configuration provides several key features relevant to its potential therapeutic activity:

  • Hydrogen Bonding Capacity: The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protein targets.

  • Aromatic Systems: The phenyl rings can engage in π-π stacking interactions, which are often crucial for binding to amyloidogenic proteins.

  • Chelating Potential: The ortho-hydroxy-amide arrangement may allow for the chelation of biometals like copper and iron, which are implicated in Aβ aggregation and oxidative stress.[4]

2.2. Proposed Synthetic Route

The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide can be achieved through a straightforward amidation reaction. A plausible and efficient method involves the condensation of salicylic acid with 2-aminophenol.

Protocol: Synthesis via Acyl Chloride Intermediate

  • Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylic acid in a suitable anhydrous solvent such as toluene. Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Formation of Salicyloyl Chloride: Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude salicyloyl chloride can be used directly in the next step.

  • Amidation Reaction: Dissolve 2-aminophenol in an appropriate solvent like dichloromethane (CH₂Cl₂) containing a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

  • Coupling: Cool the 2-aminophenol solution in an ice bath and add the salicyloyl chloride solution dropwise with vigorous stirring.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for several hours. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[14]

Potential Multi-Target Mechanisms of Action in Alzheimer's Disease

Based on the activities of structurally related salicylanilide and benzamide derivatives, 2-hydroxy-N-(2-hydroxyphenyl)benzamide could potentially exert its therapeutic effects through several mechanisms.

G Compound 2-hydroxy-N-(2-hydroxyphenyl)benzamide AbetaAgg Aβ Aggregation (Oligomers & Fibrils) Compound->AbetaAgg Inhibition TauAgg Neurofibrillary Tangles (NFTs) Compound->TauAgg Inhibition (Hypothesized) Inflammation Neuroinflammation (Cytokines, Chemokines) Compound->Inflammation Modulation ROS Oxidative Stress (ROS Production) Compound->ROS Scavenging/ Prevention Biometals Biometal Dyshomeostasis (Cu²⁺, Fe³⁺) Compound->Biometals Chelation Abeta Aβ Monomers Abeta->AbetaAgg Microglia Activated Microglia & Astrocytes AbetaAgg->Microglia Toxicity Synaptic Dysfunction & Neuronal Death AbetaAgg->Toxicity Tau Hyperphosphorylated Tau Tau->TauAgg TauAgg->Microglia TauAgg->Toxicity Microglia->Inflammation Inflammation->ROS Inflammation->Toxicity ROS->Toxicity Biometals->AbetaAgg Biometals->ROS

Caption: Proposed multi-target mechanism of 2-hydroxy-N-(2-hydroxyphenyl)benzamide in AD.

3.1. Inhibition of Amyloid-Beta Aggregation

The aggregation of Aβ peptides is a critical step in AD pathogenesis.[15] Benzamide and salicylamide derivatives have been shown to interfere with this process.[4][16]

  • Causality: The planar aromatic rings of 2-hydroxy-N-(2-hydroxyphenyl)benzamide could intercalate between the β-sheets of aggregating Aβ peptides, disrupting the hydrophobic interactions necessary for fibril formation.[16] Additionally, its hydrogen bonding capabilities could compete with the inter-peptide hydrogen bonds that stabilize the β-sheet structure. This can lead to the formation of non-toxic, off-pathway aggregates or stabilize the monomeric form of Aβ.[7][15]

3.2. Attenuation of Tau Pathology

While direct evidence for salicylanilides on tau is less common, compounds that reduce upstream triggers like Aβ toxicity and oxidative stress can indirectly mitigate tau hyperphosphorylation and aggregation.[8]

  • Causality: By reducing Aβ-induced toxicity and oxidative stress, the compound could inhibit the activation of kinases (such as GSK-3β and CDK5) that are responsible for the hyperphosphorylation of tau. Some compounds with 1,2-dihydroxybenzene moieties have been shown to directly interact with cysteine residues in tau, preventing its aggregation.[9] This suggests a potential, albeit speculative, direct interaction for the subject compound.

3.3. Anti-Neuroinflammatory Activity

Chronic neuroinflammation is a key driver of neurodegeneration in AD.[17][18]

  • Causality: Salicylamide derivatives have been reported to possess anti-inflammatory properties.[4] The mechanism may involve the modulation of microglial activation. By reducing the Aβ plaque load, the compound would decrease a primary stimulus for microglial activation. Furthermore, it may directly interfere with inflammatory signaling pathways within microglia, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11]

3.4. Antioxidant and Biometal Chelating Effects

Oxidative stress and metal dyshomeostasis are deeply intertwined in the AD brain.[19][20]

  • Causality: The phenolic hydroxyl groups in the structure are classic radical scavengers, capable of donating a hydrogen atom to neutralize reactive oxygen species.[12] The ortho-hydroxy-amide motif can also form stable complexes with redox-active metal ions like Cu²⁺ and Fe³⁺.[4][19] By chelating these metals, the compound can prevent them from participating in Fenton-like reactions that generate highly toxic hydroxyl radicals and can also inhibit metal-induced Aβ aggregation.[4]

Preclinical Evaluation Strategy: A Step-by-Step Guide

A rigorous, phased approach is required to validate the therapeutic potential of 2-hydroxy-N-(2-hydroxyphenyl)benzamide.

G Phase1 Phase 1: In Vitro Target Engagement Phase2 Phase 2: Cell-Based Efficacy & Toxicity Phase1->Phase2 Validated Hits Phase3 Phase 3: In Vivo Proof of Concept Phase2->Phase3 Lead Candidates

Caption: Phased preclinical evaluation workflow for AD drug candidates.

4.1. Phase 1: In Vitro Target Engagement and Biochemical Assays

This phase aims to confirm the direct interaction of the compound with key pathological molecules.

Table 1: Summary of In Vitro Biochemical Assays

Assay TargetMethodPrimary OutcomeReference for Method
Aβ Aggregation Thioflavin T (ThT) Fluorescence AssayIC₅₀ for inhibition of Aβ₁₋₄₂ fibrillization[16]
Aβ Fibril Disaggregation Pre-formed Aβ₁₋₄₂ fibril ThT AssayEC₅₀ for disaggregation of existing fibrils[4]
Antioxidant Capacity DPPH Radical Scavenging AssayIC₅₀ for radical scavenging[12]
Metal Chelation Spectrophotometric TitrationBinding affinity (Kₐ) for Cu²⁺ and Fe³⁺[19][20]
Cholinesterase Activity Ellman's MethodIC₅₀ for inhibition of AChE and BuChE[5]

Protocol: Thioflavin T (ThT) Aβ Aggregation Assay

  • Preparation of Aβ₁₋₄₂ Monomers: Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend the resulting film in dimethyl sulfoxide (DMSO) to create a stock solution. Dilute into a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 10-20 µM) immediately before use.[6]

  • Compound Preparation: Prepare a stock solution of 2-hydroxy-N-(2-hydroxyphenyl)benzamide in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well black plate, combine the Aβ₁₋₄₂ solution, ThT solution (final concentration ~5 µM), and varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Congo Red).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for 24-48 hours using a plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The inhibitory activity is calculated by comparing the lag time and final fluorescence plateau of compound-treated wells to the vehicle control. Calculate the IC₅₀ value from a dose-response curve.

4.2. Phase 2: Cell-Based Assays for Efficacy and Neurotoxicity

This phase assesses the compound's ability to protect neurons from AD-related insults in a biological context.

Protocol: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS). For differentiation, treat cells with retinoic acid for several days to induce a more neuron-like phenotype.

  • Preparation of Aβ₁₋₄₂ Oligomers: Prepare Aβ₁₋₄₂ monomers as described above and allow them to aggregate into soluble oligomers by incubating at 4°C for 24 hours.[6]

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of 2-hydroxy-N-(2-hydroxyphenyl)benzamide for 2-4 hours.

  • Induction of Toxicity: Add the prepared Aβ₁₋₄₂ oligomers (typically 5-10 µM) to the wells and incubate for 24 hours.[21][22]

  • Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a similar solvent and measure absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A protective effect is observed if the compound significantly increases viability in the presence of Aβ oligomers. Determine the EC₅₀ for neuroprotection. A parallel assay without Aβ oligomers should be run to assess the compound's intrinsic cytotoxicity.

4.3. Phase 3: In Vivo Proof-of-Concept in Animal Models

This crucial phase evaluates the compound's efficacy, pharmacokinetics, and safety in a living organism that recapitulates aspects of AD pathology.

Table 2: Recommended Transgenic Mouse Models for AD Research

ModelKey FeaturesTypical Age for InterventionReference
Tg2576 Overexpresses human APP with the Swedish mutation. Develops Aβ plaques starting at 9-12 months. Shows cognitive deficits.6-8 months (preventative) or 10-12 months (therapeutic)[23][24]
5xFAD Expresses five familial AD mutations in APP and PSEN1. Rapid onset of aggressive amyloid pathology and gliosis.2-4 months[25]
3xTg-AD Expresses mutations in APP, PSEN1, and tau. Develops both Aβ plaques and neurofibrillary tangles.6-9 months[25][26]

Protocol: Evaluation in the 3xTg-AD Mouse Model

  • Animal Cohorts and Dosing: Group 3xTg-AD mice (e.g., 6 months of age) into a vehicle control group and several treatment groups receiving different doses of 2-hydroxy-N-(2-hydroxyphenyl)benzamide. Administer the compound daily via oral gavage for 3-6 months. Include a cohort of non-transgenic littermates as a healthy control.

  • Behavioral Testing (Cognitive Assessment): In the final month of treatment, perform a battery of behavioral tests to assess cognitive function.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-Maze Spontaneous Alternation: To assess short-term working memory.

  • Post-Mortem Brain Tissue Analysis (Histopathology and Biochemistry):

    • Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (e.g., 4G8 antibody) and phosphorylated tau (e.g., AT8 antibody). Quantify the plaque and tangle load in the hippocampus and cortex.

    • ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂.

    • Western Blot: Analyze levels of key proteins involved in inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), synaptic integrity (e.g., synaptophysin), and tau phosphorylation.

Conclusion and Future Directions

The salicylanilide derivative 2-hydroxy-N-(2-hydroxyphenyl)benzamide represents a promising chemical scaffold for the development of a multi-target therapeutic for Alzheimer's disease. Its potential to simultaneously inhibit amyloid aggregation, mitigate neuroinflammation, and counteract oxidative stress aligns perfectly with the current understanding of AD's complex pathology. The preclinical evaluation strategy outlined in this guide provides a rigorous, data-driven pathway to validate this potential.

Successful in vitro and cell-based results should be followed by comprehensive in vivo studies in relevant transgenic models. Future research should also focus on structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties, including its ability to penetrate the blood-brain barrier. If the preclinical data are compelling, this compound could advance to the IND-enabling studies required for clinical trials, offering a new ray of hope in the fight against this devastating neurodegenerative disease.

References

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives - PMC. (n.d.). National Center for Biotechnology Information.
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Exploratory

The Structure-Activity Relationship of Salicylanilide Scaffolds: A Technical Guide for Drug Discovery Professionals

Executive Summary Salicylanilides, a versatile class of pharmacologically active compounds, have a rich history in medicinal chemistry, evolving from anthelmintic agents to promising candidates in oncology, infectious di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylanilides, a versatile class of pharmacologically active compounds, have a rich history in medicinal chemistry, evolving from anthelmintic agents to promising candidates in oncology, infectious diseases, and beyond.[1][2] Their therapeutic potential is intrinsically linked to their chemical structure, a deceptively simple scaffold composed of a salicylic acid ring linked to an aniline ring via an amide bond. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of salicylanilides. By dissecting the roles of substituents on both aromatic rings and the amide linker, we aim to furnish researchers with the foundational knowledge required to rationally design novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document delves into the core mechanisms of action, outlines key experimental workflows for SAR elucidation, and presents a forward-looking perspective on this enduringly relevant chemical scaffold.

Introduction: The Enduring Versatility of the Salicylanilide Scaffold

First developed in the mid-20th century, salicylanilides gained prominence as potent anthelmintic drugs for both human and veterinary use, with niclosamide and oxyclozanide being notable examples.[2][3] However, the past two decades have witnessed a renaissance in salicylanilide research, revealing a broad spectrum of biological activities, including antibacterial, antimycobacterial, antifungal, antiviral, and anticancer properties.[2][4] This remarkable polypharmacology stems from the scaffold's ability to interact with multiple biological targets, often through mechanisms like the disruption of cellular energy metabolism and the modulation of key signaling pathways.[4][5]

The renewed interest in salicylanilides is largely driven by drug repurposing efforts, particularly in oncology, where the well-established safety profile of drugs like niclosamide provides a fast track to clinical investigation.[1][4] Understanding the nuanced relationship between the chemical structure of these compounds and their diverse biological effects is paramount for unlocking their full therapeutic potential.

The Core Salicylanilide Scaffold: A Modular Platform for Drug Design

The salicylanilide scaffold is defined by a 2-hydroxy-N-phenylbenzamide structure. Its modularity, consisting of three key components, allows for systematic chemical modification to explore and optimize biological activity.

  • Ring A (Salicylic Acid Moiety): The phenolic hydroxyl group at the 2-position is a critical feature, often essential for activity. This ring is frequently substituted, typically with electron-withdrawing groups.

  • Ring B (Aniline Moiety): This ring offers a broad surface for modification. The nature and position of substituents on this ring are major determinants of potency and target selectivity.

  • Amide Linker (-CONH-): This linker connects the two aromatic rings. It plays a crucial role in maintaining the structural conformation required for target binding.

cluster_0 Core Salicylanilide Scaffold Scaffold RingA Ring A (Salicylic Moiety) RingB Ring B (Aniline Moiety) Linker Amide Linker cluster_MoA Mechanisms of Action cluster_Outcome Biological Outcomes Salicylanilide Salicylanilide Scaffold Mito Mitochondrial Uncoupling Salicylanilide->Mito Disrupts PMF Signal Signaling Pathway Inhibition (STAT3, mTOR, Wnt) Salicylanilide->Signal Modulates Enzyme Enzyme Inhibition (EGFR Kinase) Salicylanilide->Enzyme Competes with ATP Antiviral Endosomal pH Neutralization Salicylanilide->Antiviral Raises pH ATP ATP Depletion Mito->ATP Prolif Decreased Cell Proliferation Signal->Prolif Apoptosis Apoptosis Signal->Apoptosis Enzyme->Prolif Virus Viral Entry Block Antiviral->Virus

Caption: Key mechanisms of action for salicylanilide compounds.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative salicylanilide analogs against various biological targets, illustrating the SAR principles discussed.

Compound NameRing A SubstituentRing B Substituent(s)Target Organism/Cell LineActivity (MIC/IC50)Reference
Niclosamide 5-Cl2'-Cl, 4'-NO2M. tuberculosis1 µg/mL[5]
SARS-CoV-2IC50: 0.13 µM[6]
Oxyclozanide 3,5-di-I2',3',4',5'-tetra-ClFasciola hepaticaN/A (Anthelmintic)[3]
Compound 1 5-Cl3,5-bis(CF3)P2X1 ReceptorIC50: 0.0192 µM[7]
M. tuberculosisMIC: <0.2 µM[8]
Compound 14 4-Cl3,5-bis(CF3)P2X1 ReceptorIC50: 0.0231 µM[7]
Compound 1o 4-Cl4'-CF3M. tuberculosisMIC: 1-4 µmol/L[9]

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. Activities can vary based on assay conditions.

Key Experimental Workflows for SAR Studies

A robust SAR investigation relies on systematic synthesis and standardized biological evaluation.

General Synthesis of Salicylanilide Analogs

Salicylanilides are typically synthesized through the coupling of a substituted salicylic acid with a substituted aniline.

Protocol: Amide Coupling via Acyl Chloride

  • Activate the Carboxylic Acid: Convert the substituted salicylic acid to its corresponding acyl chloride. A common method is to react the salicylic acid with thionyl chloride (SOCl2), often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (DCM). [10]The reaction is typically stirred at an elevated temperature (e.g., 50°C) for several hours.

  • Solvent Removal: After the reaction is complete (monitored by TLC), the excess thionyl chloride and solvent are removed under reduced pressure.

  • Amide Formation: The crude acyl chloride is dissolved in a fresh portion of anhydrous DCM and cooled in an ice bath.

  • Aniline Addition: A solution of the desired substituted aniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in DCM is added dropwise to the cooled acyl chloride solution.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water or a dilute acid solution. The organic layer is separated, washed sequentially with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Purification: The solvent is removed in vacuo, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure salicylanilide derivative.

cluster_workflow Synthesis & Evaluation Workflow start Select Substituted Salicylic Acid & Aniline synth Synthesize Analog Library (Amide Coupling) start->synth purify Purify & Characterize (Chromatography, NMR, MS) synth->purify assay In Vitro Biological Assay (e.g., MIC Determination) purify->assay data Collect & Analyze Data (IC50/MIC values) assay->data sar Establish SAR data->sar design Design Next-Gen Analogs sar->design design->start Iterative Cycle

Caption: Iterative workflow for SAR studies of salicylanilides.

In Vitro Antibacterial Assay: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antibacterial potency.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Prepare Stock Solution: Dissolve the synthesized salicylanilide compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in broth) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate Plate: Add 50 µL of the bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The salicylanilide scaffold remains a highly productive platform for drug discovery. While its historical use has been well-established, modern research continues to uncover new therapeutic applications. Future efforts will likely focus on:

  • Improving Selectivity: Given their polypharmacology, enhancing selectivity for a specific target (e.g., a particular cancer-related kinase over mitochondrial uncoupling) is a key challenge to minimize off-target toxicity.

  • Optimizing Pharmacokinetics: Many first-generation salicylanilides suffer from poor water solubility and low oral bioavailability. [11]The development of prodrugs or novel formulations is an active area of research to overcome these limitations. [12]* Combating Resistance: In infectious diseases, salicylanilides show promise in combination therapies to overcome efflux-mediated drug resistance in Gram-negative bacteria. [5]Their ability to disrupt the PMF can re-sensitize resistant bacteria to other classes of antibiotics. [5]* Computational Approaches: The use of quantitative structure-activity relationship (QSAR) and other in silico modeling techniques can accelerate the design of new derivatives with predicted high potency and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [13] In conclusion, the structure-activity relationships of salicylanilides are well-defined, providing a clear roadmap for medicinal chemists. The scaffold's activity is critically dependent on a free 2-hydroxyl group and is significantly enhanced by electron-withdrawing substituents on both aromatic rings. By leveraging this deep understanding, researchers can continue to adapt and refine this versatile scaffold to address a wide range of unmet medical needs, from multidrug-resistant infections to complex malignancies.

References

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1728. [Link]

  • Mező, G., et al. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

  • Berry, L., et al. (2024). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Merck Manuals. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Merck Veterinary Manual. [Link]

  • Li, Y., et al. (2014). Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Chemical Biology & Drug Design, 84(4), 445-452. [Link]

  • Kos, J., et al. (2012). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. The Scientific World Journal, 2012, 727813. [Link]

  • Jurgeit, A., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLoS Pathogens, 8(10), e1002976. [Link]

  • Dudhe, P. B., et al. (2019). 3D QSAR studies of Salicylanilide benzoates derivatives & generation of new leads as Mycobacterium tuberculosis inhibitors. International Journal of PharmTech Research, 12(3), 31-41. [Link]

  • Copp, J. N., et al. (2021). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 12(3), e00794-21. [Link]

  • Butz, B., et al. (2024). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. International Journal of Molecular Sciences, 25(11), 5984. [Link]

  • Imramovsky, A., et al. (2011). Salicylanilides and Their Derivates as Perspective Anti-tuberculosis Drugs: Synthetic Routes and Biological Evaluations. Mini-Reviews in Organic Chemistry, 8(2), 211-220. [Link]

  • Tian, M., et al. (2020). Discovery and Structure-Activity Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 63(11), 6164-6178. [Link]

  • Gray, C. G., et al. (2013). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. ACS Medicinal Chemistry Letters, 4(11), 1096-1100. [Link]

  • Fanga, Y., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. bioRxiv. [Link]

  • Vinšová, J., et al. (2008). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 13(12), 3193-3209. [Link]

  • Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(5), 979-986. [Link]

  • Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(5), 979-986. [Link]

  • WO2008155535A1 - Use of halogenated salicylanilides for the treatment of acne.
  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of salicylanilides as novel allosteric inhibitors of human pancreatic lipase. Bioorganic & Medicinal Chemistry, 91, 117413. [Link]

  • Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Taylor & Francis Online. [Link]

  • Dudhe, P. B., et al. (2019). 3D QSAR studies of Salicylanilide benzoates derivatives & generation of new leads as Mycobacterium tuberculosis inhibitors. International Journal of PharmTech Research, 12(3), 31-41. [Link]

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. PubMed. [Link]

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. PMC. [Link]

  • Touret, F., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against variants of concern. bioRxiv. [Link]

  • Kauerová, T., Pérez-Pérez, M. J., & Kollar, P. (2023). Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

  • Pérez-Pérez, M. J., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators. Semantic Scholar. [Link]

  • Pérez-Pérez, M. J., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). MDPI. [Link]

  • Tits, J., et al. (2020). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Scientific Reports, 10(1), 1-14. [Link]

  • Singh, S., et al. (2023). Novel antiproliferative inhibitors from salicylamide derivatives with dipeptide moieties using 3D-QSAR, molecular docking, molecular dynamic simulation and ADMET studies. ResearchGate. [Link]

  • Kos, J., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Molecules, 18(4), 3964-3980. [Link]

  • Tian, M., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. ACS Publications. [Link]

  • Diyah, N. W., et al. (2023). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 23(1), 22-29. [Link]

  • Tian, M., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Sultan Qaboos University. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesis of N-(2-hydroxyphenyl)benzamide from salicylic acid

Application Note & Protocol Topic: High-Fidelity Synthesis of N-(2-hydroxyphenyl)benzamide from Salicylic Acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of N-(2-hydroxyphenyl)benzamide from Salicylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Salicylanilide Scaffold

N-(2-hydroxyphenyl)benzamide, commonly known as salicylanilide, represents a privileged scaffold in medicinal chemistry. Salicylanilides are a class of pharmacologically active compounds that have garnered significant interest due to their broad spectrum of biological activities.[1] This core structure is foundational to the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The intrinsic bioactivity is often attributed to the molecule's ability to form key hydrogen bonds and engage in various receptor-ligand interactions.

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxyphenyl)benzamide, starting from the readily available precursor, salicylic acid. The methodology is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles that govern the transformation. We will proceed through a two-step synthesis involving the activation of salicylic acid to its acyl chloride, followed by a nucleophilic acyl substitution with 2-aminophenol.

Mechanistic Rationale: Activating the Carboxyl Group for Amidation

The direct reaction between a carboxylic acid (salicylic acid) and an amine (2-aminophenol) to form an amide is thermodynamically unfavorable under standard conditions. The primary barrier is twofold: the acidic proton of the carboxylic acid will readily react with the basic amine to form a non-reactive ammonium carboxylate salt, and the hydroxyl group (-OH) of the carboxyl moiety is a notoriously poor leaving group.[5]

To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group into a better leaving group. A highly effective and widely used method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[6] The reaction proceeds through a chlorosulfite intermediate, which then collapses to form the highly reactive acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Once formed, the salicyloyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of 2-aminophenol can readily attack the electrophilic carbonyl carbon. This is a classic nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine, is typically added to scavenge the HCl generated during this step, preventing the protonation of the starting amine and driving the reaction to completion.[7]

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Amide Formation Salicylic_Acid Salicylic Acid Salicyloyl_Chloride Salicyloyl Chloride (Intermediate) Salicylic_Acid->Salicyloyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Product N-(2-hydroxyphenyl)benzamide Salicyloyl_Chloride->Product + 2-Aminophenol + Et₃N Two_Aminophenol 2-Aminophenol HCl_byproduct Et₃N·HCl Base Et₃N

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 5-10 grams of the final product. All operations involving thionyl chloride and acyl chlorides must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Salicylic AcidACS Reagent, ≥99%Sigma-AldrichEnsure it is dry.
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichHandle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichCatalytic amount.
2-Aminophenol99%Acros Organics
Triethylamine (Et₃N)≥99.5%Sigma-AldrichShould be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for reaction.
Hydrochloric Acid (HCl)1 M Aqueous SolutionLab-preparedFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab-preparedFor work-up.
Brine (Saturated NaCl)Saturated Aqueous SolutionLab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying.
Ethanol200 ProofDecon LabsFor recrystallization.
Deionized WaterType II or betterMilliporeFor recrystallization.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

Part A: Synthesis of Salicyloyl Chloride (Activation)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (10.0 g, 72.4 mmol).

  • Place the flask in an ice bath. In a chemical fume hood, carefully add thionyl chloride (15 mL, 206 mmol).

  • Add 3-4 drops of anhydrous DMF to the suspension. Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack intermediate, which accelerates the conversion to the acyl chloride.[7]

  • Fit the flask with a reflux condenser attached to a gas trap (or drying tube leading to a base bath) to neutralize the HCl and SO₂ gases produced.

  • Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction is complete when the solid salicylic acid has dissolved and gas evolution has ceased.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from the corrosive vapors). The resulting crude yellow oil is salicyloyl chloride and is used directly in the next step without further purification.

Part B: Synthesis of N-(2-hydroxyphenyl)benzamide

  • In a separate 250 mL round-bottom flask, dissolve 2-aminophenol (8.7 g, 79.7 mmol) and triethylamine (15 mL, 108 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool this solution in an ice bath with magnetic stirring.

  • Dissolve the crude salicyloyl chloride from Part A in 50 mL of anhydrous DCM.

  • Transfer the salicyloyl chloride solution to a dropping funnel and add it dropwise to the stirred 2-aminophenol solution over 30 minutes. Maintain the temperature below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl (to remove excess triethylamine).

    • 100 mL of saturated NaHCO₃ solution (to remove any unreacted acidic species).

    • 100 mL of brine (to reduce the amount of water in the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[8]

    • Slowly add hot deionized water until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven.

Characterization
  • Appearance: Off-white to light brown crystalline solid.

  • Expected Yield: 75-85%.

  • Melting Point: 164-167 °C (literature).

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Visualization and Data Summary

Experimental_Workflow cluster_coupling Amide Formation start Start: Salicylic Acid activation Add SOCl₂ + DMF (cat.) Reflux @ 80°C, 2h start->activation removal Remove excess SOCl₂ (Rotary Evaporator) activation->removal intermediate Crude Salicyloyl Chloride removal->intermediate coupling Dropwise addition of Salicyloyl Chloride solution intermediate->coupling amine_prep Prepare Solution: 2-Aminophenol + Et₃N in DCM Cool to 0-5°C amine_prep->coupling reaction Stir at RT, 4-6h (Monitor by TLC) coupling->reaction workup_start Work-up: Transfer to Separatory Funnel reaction->workup_start wash_acid Wash with 1M HCl workup_start->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Solid Product concentrate->crude_product purify Recrystallize from Ethanol/Water crude_product->purify final_product Final Product: N-(2-hydroxyphenyl)benzamide purify->final_product

Caption: Step-by-step experimental workflow diagram.

Table of Key Parameters
ParameterValueRationale
Salicylic Acid : 2-Aminophenol Ratio~1 : 1.1 (molar)A slight excess of the amine ensures complete consumption of the reactive acyl chloride.
Salicylic Acid : SOCl₂ Ratio~1 : 2.8 (molar)A significant excess of thionyl chloride ensures the reaction goes to completion and it can act as a solvent.
Reaction Temperature (Activation)~80 °C (Reflux)Provides sufficient energy to overcome the activation barrier for acyl chloride formation.
Reaction Temperature (Coupling)0 °C to Room Temp.Initial cooling controls the exotherm, followed by room temperature to ensure completion.
Expected Yield75-85%Reflects a robust and optimized procedure.

Troubleshooting and Safety Considerations

Potential IssueProbable CauseRecommended Solution
Low Yield Incomplete activation of salicylic acid; moisture in reagents/glassware; insufficient reaction time.Ensure salicylic acid is dry. Use anhydrous solvents. Extend reflux/stirring times and monitor by TLC.
Product Fails to Crystallize Too much recrystallization solvent used; solution cooled too quickly.Gently heat to evaporate some solvent until cloudy, then cool slowly. Scratch the inside of the flask or add a seed crystal to induce crystallization.[8]
Oily Product After Work-up Presence of impurities or residual solvent.Ensure all washing steps are performed thoroughly. Attempt trituration with a non-polar solvent like hexanes to induce solidification before recrystallization.
Product is Highly Colored Formation of side-products due to overheating during coupling.Ensure the dropwise addition of salicyloyl chloride is performed slowly and with efficient cooling. A small amount of activated charcoal can be used during recrystallization to remove colored impurities.[9]

Safety:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle exclusively in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

  • Acyl Chlorides: Corrosive and moisture-sensitive.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation.

  • Triethylamine: Flammable and has a strong, unpleasant odor.

References

  • Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Ovid.
  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
  • Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. PubMed.
  • Salicylanilides and Their Derivates as Perspective Anti-tuberculosis Drugs: Synthetic Routes and Biological Evaluations. Bentham Science Publishers.
  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In. Universidad de Zaragoza.
  • Salicylic acid amides, their use, and a process for their production. Google Patents.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation, of 2-(2-hydroxyphenyl)-benz[7][10] oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-IH-I, 2, 4-triazolTI-yl] benzoic acid. Google Patents. Available at:

  • Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products. Available at: [Link]

Sources

Application

Application Note: Optimized Recrystallization Solvents and Protocols for the Purification of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Introduction & Chemical Profile Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- , commonly referred to as N-(2-hydroxyphenyl)salicylamide, is a highly specialized salicylanilide derivative. In coordination chemistry, it functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- , commonly referred to as N-(2-hydroxyphenyl)salicylamide, is a highly specialized salicylanilide derivative. In coordination chemistry, it functions as a robust tridentate trianionic chelating ligand capable of stabilizing transition metals in unusually high oxidation states, such as Manganese(IV), Manganese(V), and Cobalt(IV)[1],[2]. Additionally, the salicylanilide structural scaffold is highly valued in pharmaceutical development for its antiparasitic and antimicrobial properties.

Achieving >99% purity of this compound is critical, as trace impurities (such as unreacted 2-aminophenol or salicylic acid derivatives) can severely interfere with metal complexation or biological assays. However, purifying salicylanilides via recrystallization is notoriously challenging. The molecule exhibits strong intramolecular hydrogen bonding between the amide proton and the phenolic oxygen, leading to rigid "open-ring" and "closed-ring" conformations that drastically reduce its solubility in water and common non-polar organic solvents[3].

This application note details the causality behind solvent selection and provides field-proven, scalable recrystallization protocols to achieve analytical-grade purity.

Physicochemical Properties & Causality in Solvent Selection

To successfully recrystallize Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, the solvent system must be capable of disrupting its strong hydrogen-bonded network at elevated temperatures while offering a steep solubility curve upon cooling.

  • Ethanol/Water (The Anti-Solvent Approach): Alcohols are excellent primary solvents because their hydroxyl groups compete with the intramolecular hydrogen bonds of the salicylanilide, facilitating dissolution[4]. Ethanol is preferred over methanol due to its higher boiling point, which provides a wider temperature window for dissolution. Water acts as a precise anti-solvent. By titrating water into the hot ethanol solution until the "cloud point" is reached, the system is pushed to the exact boundary of its metastable zone, preventing the compound from "oiling out" (forming an amorphous liquid phase) and ensuring controlled crystalline nucleation[3].

  • Chlorobenzene (The Azeotropic Scale-Up Approach): For industrial scale-up, chlorobenzene is the solvent of choice. While the compound has low solubility in cold chlorobenzene, it dissolves readily at reflux. More importantly, chlorobenzene forms an azeotrope with water. Boiling the crude mixture in chlorobenzene allows for the in-situ azeotropic removal of moisture and volatile unreacted amines (e.g., 2-aminophenol) via a Dean-Stark trap, driving the purification process before crystallization even begins[5].

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemSolubility (25°C)Solubility (Reflux)Mechanism of Action / Suitability
Ethanol (Absolute) ModerateHighDisrupts H-bonding; excellent primary solvent[4].
Water InsolubleInsolubleActs as a highly effective anti-solvent to induce nucleation.
Chlorobenzene LowHighEnables azeotropic drying; ideal for industrial scale-up[5].
DMF / Water HighVery HighDMF dissolves highly impure batches; water forces precipitation.
Ethyl Acetate LowModerateSub-optimal; lower solubility compared to primary alcohols[4].

Experimental Protocols

Protocol A: Laboratory-Scale Purification (Ethanol/Water Anti-Solvent Method)

This self-validating protocol is designed for batches ranging from 1 g to 50 g, prioritizing maximum optical purity and crystal morphology.

  • Thermal Dissolution: Suspend the crude Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in absolute ethanol (approximately 8–10 mL per gram of crude). Heat the mixture to a gentle reflux (78°C) under continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: If the solution is turbid or contains insoluble polymeric byproducts, rapidly filter the hot solution through a pre-warmed Buchner funnel. Critical step: The funnel must be pre-warmed to prevent premature crystallization in the frit.

  • Cloud-Point Titration: Return the clear filtrate to a boil. Slowly add hot deionized water dropwise. Pause after every few drops to observe the solution. Stop adding water the moment the solution exhibits a faint, persistent turbidity (the cloud point). Add exactly 1–2 drops of ethanol to clear the turbidity.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–3 hours. Do not agitate; agitation promotes rapid nucleation of small, impure crystals.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to crash out the remaining product.

  • Isolation & Desiccation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold ethanol/water (1:1 v/v). Dry the crystals in a vacuum oven at 60°C for 12 hours. (Verify the absence of residual solvent via DSC or TGA[3]).

Protocol B: Industrial Scale-Up (Chlorobenzene Azeotropic Method)

Designed for >100 g batches where residual moisture and unreacted starting materials are the primary contaminants.

  • Suspension: Place the crude product in a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Add chlorobenzene (approx. 10–12 mL per gram of crude).

  • Azeotropic Distillation: Heat the mixture to reflux (132°C). As the mixture boils, water and volatile impurities will co-distill with the chlorobenzene and separate in the Dean-Stark trap[5]. Drain the aqueous layer as it accumulates.

  • Complete Dissolution: Continue refluxing until water ceases to collect and the salicylanilide derivative is fully dissolved in the anhydrous chlorobenzene.

  • Crystallization: Turn off the heating mantle and allow the system to cool gradually to room temperature. The anhydrous product will precipitate as highly pure, dense crystals.

  • Isolation: Vacuum filter the product. Wash the crystals thoroughly with a volatile, non-polar solvent (e.g., cold heptane) to displace the heavy chlorobenzene. Dry under vacuum at 80°C to constant weight.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for the recrystallization process, ensuring reproducibility across different batches of crude material.

RecrystallizationWorkflow Crude Crude Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- Solvent Solvent Selection (EtOH/H₂O or Chlorobenzene) Crude->Solvent Dissolution Thermal Dissolution (Reflux at 80-130°C) Solvent->Dissolution HotFiltration Hot Filtration (Remove Insoluble Matter) Dissolution->HotFiltration If turbid Crystallization Controlled Cooling (Nucleation & Growth) Dissolution->Crystallization If clear HotFiltration->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Desiccation (Remove Residual Solvent) Isolation->Drying Pure Purified Product (>99% Purity) Drying->Pure

Workflow for the recrystallization of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

References

  • RSC Publishing. "Cobalt(III) and Cobalt(IV) Complexes with N-(2-Hydroxyphenyl)salicylamides." Available at:[Link]

  • RSC Publishing. "Manganese (IV) and Manganese (v) Complexes with N-(2-Hydroxyphenyl)- salicylamides." Available at:[Link]

  • Google Patents. "US3231611A - Purification of salicylanilide.
  • ACS Publications. "Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K." Available at:[Link]

Sources

Method

Application Note: Kinetic Profiling of Benzamide Derivatives as Dual-Binding Acetylcholinesterase Inhibitors

Abstract & Scope This guide details the protocol for evaluating benzamide derivatives as Acetylcholinesterase (AChE) inhibitors. Unlike simple competitive inhibitors, benzamide derivatives often exhibit dual-binding site...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for evaluating benzamide derivatives as Acetylcholinesterase (AChE) inhibitors. Unlike simple competitive inhibitors, benzamide derivatives often exhibit dual-binding site pharmacology , spanning the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) within the AChE gorge. This unique mechanism requires specific assay modifications—most notably an optimized pre-incubation period—to accurately capture binding kinetics and avoid underestimating potency. This protocol is adapted for 96-well microplate formats to facilitate medium-to-high throughput screening.

Scientific Foundation: The Dual-Binding Mechanism

The Target: Acetylcholinesterase (AChE)

AChE terminates cholinergic transmission by hydrolyzing acetylcholine.[1][2][3][4][5][6][7] The active site is located at the bottom of a deep (20 Å) and narrow gorge.

  • CAS (Catalytic Active Site): Located at the bottom; contains the catalytic triad (Ser203, His447, Glu334).

  • PAS (Peripheral Anionic Site): Located at the rim; involved in allosteric modulation and amyloid-beta aggregation.

Benzamide Interaction

Benzamide derivatives (e.g., N-benzylpiperidine benzamides) are privileged scaffolds in Alzheimer's drug discovery because they can bridge the gorge. The benzamide moiety often interacts with the PAS via


-

stacking (Trp286), while the basic amine extends down to the CAS.

Critical Implication for Assay Design: Because these molecules must navigate the narrow gorge to achieve dual binding, equilibrium is not instantaneous. Standard protocols without pre-incubation will yield artificially high IC50 values (low potency).

Assay Principle (Modified Ellman’s Method)

The assay relies on two coupled reactions:

  • Enzymatic Hydrolysis: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine + Acetate.

  • Colorimetric Detection: Thiocholine reacts with DTNB (Ellman's Reagent) to release 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing strongly at 412 nm.[5]

AChE_Reaction ATCh Acetylthiocholine (Substrate) Thio Thiocholine (Product) ATCh->Thio Hydrolysis AChE AChE Enzyme AChE->Thio Catalysis TNB TNB Anion (Yellow - 412nm) Thio->TNB Reaction with DTNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Benz Benzamide Inhibitor Benz->AChE Inhibition (CAS/PAS binding)

Figure 1: Reaction mechanism. The Benzamide Inhibitor blocks the enzyme, preventing the formation of Thiocholine, thereby reducing the yellow signal.

Experimental Design & Optimization

Solvent Tolerance (DMSO)

Benzamides are lipophilic. DMSO is the standard solvent, but AChE is sensitive to organic solvents.

  • Constraint: Final DMSO concentration must be ≤ 2.0% (v/v) . Ideally <0.5% for kinetic studies.

  • Validation: Run a "Solvent Control" (Enzyme + Substrate + 2% DMSO). Activity should be >90% of the "Buffer Control".

Spontaneous Hydrolysis

ATCh degrades spontaneously at pH > 8.0, causing background signal drift.

  • Solution: Maintain Buffer pH at 8.0 ± 0.1 . Store ATCh as a solid at -20°C and prepare fresh stock daily.

The "False Positive" Trap

Benzamides containing free thiols or highly reactive amines can react directly with DTNB, turning the solution yellow without enzyme activity.

  • Control Required: Every compound must have a "Compound Blank" (Buffer + DTNB + Compound, NO Enzyme).

Detailed Protocol (96-Well Plate Format)

Reagents Preparation
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme Solution: Acetylcholinesterase (e.g., Electrophorus electricus, Type VI-S). Dilute in buffer to ~0.05 U/mL. Aim for an absorbance change of 0.2 - 0.5 OD over 10 mins in control wells.

  • DTNB (Ellman's Reagent): 10 mM in Buffer. (Slight heating may be required to dissolve).

  • Substrate (ATCh): 15 mM Acetylthiocholine Iodide in water.

  • Test Compounds: Dissolve Benzamides in 100% DMSO at 10 mM (Stock). Serial dilute to 50x working concentrations.

Plate Layout & Workflow

Critical Step: The Pre-incubation of Enzyme and Inhibitor is mandatory for benzamides to reach equilibrium.

Well TypeBuffer (µL)Inhibitor (µL)Enzyme (µL)Pre-Incubation DTNB (µL)ATCh (µL)
Blank (No Enz) 16020 (Solvent)--1010
Control (100%) 14020 (Solvent)2015 min @ 25°C 1010
Test Sample 14020 (Compound)2015 min @ 25°C 1010
Cmpd Blank 16020 (Compound)-15 min @ 25°C 1010

Note: Total Volume = 200 µL.

Workflow cluster_0 Phase 1: Assembly & Equilibrium cluster_1 Phase 2: Reaction & Detection Step1 Add Buffer Step2 Add Benzamide (or DMSO Control) Step1->Step2 Step3 Add AChE Enzyme Step2->Step3 Incubate PRE-INCUBATION 15-20 min @ 25°C (Critical for Dual Binding) Step3->Incubate Step4 Add DTNB + ATCh Mix (Start Reaction) Incubate->Step4 Equilibrium Reached Read Kinetic Read 412 nm, every 60s for 10 min Step4->Read

Figure 2: Experimental Workflow. The pre-incubation step is the critical control point for benzamide derivatives.

Execution Steps
  • Dispense: Add Buffer, Test Compounds/DMSO, and Enzyme to the plate according to the table above.

  • Pre-Incubate: Shake plate for 30s, then incubate at 25°C for 15 minutes . This allows the benzamide to navigate the gorge and bind.

  • Start Reaction: Add the DTNB and ATCh substrate mixture.

  • Measure: Immediately place in plate reader. Measure Absorbance at 412 nm every 60 seconds for 10–15 minutes.

Data Analysis

Velocity Calculation

Do not use endpoint data. Use the slope (Change in Absorbance / minute) from the linear portion of the curve (usually minutes 2–10).



Percent Inhibition


Note: Subtracting 

corrects for any non-enzymatic reaction between the benzamide and DTNB.
IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit using non-linear regression (4-parameter logistic model):



Mode of Inhibition (Lineweaver-Burk)

To confirm dual binding (Mixed-type inhibition), perform the assay with varying concentrations of ATCh (0.05 mM to 1.0 mM) at 3 fixed inhibitor concentrations.

  • Competitive (CAS binder):

    
     unchanged, 
    
    
    
    increases.
  • Non-Competitive (PAS binder):

    
     decreases, 
    
    
    
    unchanged.
  • Mixed (Dual Binder - Benzamide typical):

    
     decreases, 
    
    
    
    changes.

Troubleshooting & Validation

IssueObservationRoot CauseRemediation
High Background Yellow color in "Blank" wellsSpontaneous ATCh hydrolysisCheck Buffer pH (must be ≤ 8.0). Use fresh ATCh.
False Activity Signal in "Cmpd Blank"Benzamide reacts with DTNBCalculate slope of Cmpd Blank and subtract from Sample slope.
No Inhibition Known inhibitor failsInsufficient pre-incubationIncrease pre-incubation to 30 mins to allow gorge penetration.
Precipitation Turbidity in wellsPoor solubilityReduce DMSO stock conc; ensure final DMSO < 2%.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Dighe, S. N., et al. (2019). "Recent updates on benzamide derivatives as acetylcholinesterase inhibitors." Future Medicinal Chemistry.
  • Di Giovanni, S., et al. (2008). "Entrapment of the bifunctional inhibitor in the acetylcholinesterase gorge." Accounts of Chemical Research.
  • Pohanka, M., et al. (2011). "Microscale Ellman's test for cholinesterase inhibition." International Journal of Molecular Sciences.

  • Sigma-Aldrich Technical Bulletin. "Acetylcholinesterase Activity Assay Kit (MAK119)."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-hydroxy-N-(2-hydroxyphenyl)benzamide

Welcome to the technical support center for the chromatographic analysis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this and structurally similar phenolic compounds. As a molecule with two acidic hydroxyl groups and the potential for chelation, 2-hydroxy-N-(2-hydroxyphenyl)benzamide presents unique challenges in reversed-phase chromatography. This document provides a systematic, causality-driven approach to diagnosing and resolving these issues, ensuring robust and accurate analytical results.

Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common and easily rectified causes of peak tailing.

Q1: I'm seeing significant peak tailing with 2-hydroxy-N-(2-hydroxyphenyl)benzamide. What is the most likely cause?

Peak tailing is most often the result of more than one retention mechanism occurring simultaneously.[1][2] For a polar, acidic molecule like 2-hydroxy-N-(2-hydroxyphenyl)benzamide, the primary cause is typically unwanted secondary interactions between the analyte and the stationary phase.[3] The most common culprit is the interaction of the phenolic hydroxyl groups with active, ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[1][3][4]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is a critical factor. The two phenolic groups on your molecule are acidic and will deprotonate to become anions as the pH increases. If the mobile phase pH is too close to the pKa of these groups, the analyte will exist as a mixture of ionized and non-ionized forms, leading to significant peak tailing or splitting.[4][5] To ensure a single, un-ionized state and minimize interactions with silanols, it is crucial to operate at a low pH.[2][3]

Q3: Could my column be the problem? It's not brand new.

Yes, column degradation is a frequent cause of peak tailing.[6] Over time, especially with aggressive mobile phases, the bonded C18 phase can hydrolyze, exposing more active silanol groups.[7][8] Furthermore, the column inlet frit can become partially blocked by particulates from the sample or mobile phase, or a void can form at the head of the column, both of which disrupt the sample band and cause tailing.[1][9]

Q4: What is an acceptable level of tailing?

While a perfectly symmetrical Gaussian peak is ideal, it is not always achievable. The degree of tailing is measured by the USP Tailing Factor (T) or Asymmetry Factor (As).[4] For most assays, a tailing factor between 1.0 and 1.5 is considered acceptable.[1] Values greater than 2.0 indicate a significant problem that will affect integration accuracy and resolution.

Part 2: Systematic Troubleshooting Workflow

If the quick fixes above do not resolve the issue, a more systematic approach is required. This workflow is designed to isolate the variable causing the peak distortion in a logical sequence.

Workflow Overview

The troubleshooting process should be methodical. By changing only one parameter at a time, you can definitively identify the source of the problem.

G cluster_0 cluster_1 Step 1: Mobile Phase Evaluation cluster_2 Step 2: Stationary Phase (Column) Evaluation cluster_3 Step 3: Analyte & Sample Evaluation A Peak Tailing Observed (Tailing Factor > 1.5) B Is pH < 3.5? A->B C ACTION: Lower pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid B->C  No   D Is column old or contaminated? B->D  Yes   C->B Re-analyze E ACTION: Perform Column Wash Protocol. If no improvement, replace column. D->E  Yes   G Is sample concentration too high? D->G  No   F Consider a modern, end-capped Type B silica or hybrid column. E->F H ACTION: Perform Overload Study. Dilute sample 10-fold. G->H  Yes   I Is metal chelation suspected? G->I  No   H->G Re-analyze J ACTION: Add 0.5mM EDTA to mobile phase or use a bio-inert column. I->J  Yes  

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Detailed Mobile Phase Evaluation

The mobile phase is the easiest and most impactful parameter to adjust. For phenolic compounds like 2-hydroxy-N-(2-hydroxyphenyl)benzamide, controlling ionization is paramount.[10][11]

The Causality: At low pH (e.g., pH 2.5-3.0), the acidic silanol groups on the silica surface are fully protonated (Si-OH), rendering them neutral and significantly less interactive with the analyte.[1][3] Simultaneously, the phenolic hydroxyl groups of the analyte remain protonated and neutral, preventing ionic interactions and ensuring retention is governed primarily by the desired hydrophobic mechanism.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare a Stock Buffer: Create a 100mM phosphate buffer and adjust its pH to 7.0.

  • Prepare Mobile Phase A (Aqueous):

    • Solvent 1 (pH ~2.7): 99.9% HPLC-grade Water / 0.1% Formic Acid.

    • Solvent 2 (pH ~2.1): 99.9% HPLC-grade Water / 0.1% Phosphoric Acid.

    • Solvent 3 (Buffered pH 3.0): Titrate your phosphate buffer stock with phosphoric acid to achieve a final pH of 3.0. Use at a concentration of 10-20mM in the final mobile phase.

  • Prepare Mobile Phase B (Organic): 100% Acetonitrile.

  • Test Conditions: Using your existing gradient method, inject the standard using each of the three aqueous mobile phases.

  • Analyze Results: Compare the peak asymmetry factor from each run. A significant improvement is expected at lower pH.

Mobile Phase A (Aqueous)Expected pHTypical Tailing Factor (T)Rationale
Water / Acetonitrile~7.0> 2.0Silanols and analyte are ionized, causing strong secondary interactions.
0.1% Formic Acid in Water~2.71.3 - 1.6Suppresses silanol ionization, greatly improving peak shape.[12]
0.1% Phosphoric Acid in Water~2.11.1 - 1.4Provides stronger buffering and lower pH, often giving the best peak shape for phenolics.[10]
Step 2: Investigating the Stationary Phase

If pH optimization does not fully resolve the tailing, the issue may lie with the column itself.

The Causality: Peak tailing can be caused by secondary interactions between polar analyte functional groups and uncapped silanol groups on the silica surface.[3] Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, active silanols. Modern "Type B" or hybrid particle columns are made from high-purity silica and are more exhaustively end-capped to shield these silanols, providing much better peak shape for polar or basic compounds.[2][8]

G cluster_0 Analyte Interaction with Stationary Phase Analyte 2-hydroxy-N- (2-hydroxyphenyl)benzamide C18 C18 Chains (Hydrophobic Retention) Analyte->C18 GOOD (Symmetrical Peak) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Interaction) Analyte->Silanol BAD (Peak Tailing) Silica Silica Surface C18->Silica Silanol->Silica

Caption: Desired vs. undesired interactions in reversed-phase HPLC.

Experimental Protocol: Column Health Assessment & Cleaning

  • Benchmark: If you have data from when the column was new, compare the current performance (efficiency, backpressure, peak shape) to the original test chromatogram.

  • Disconnect and Flush: Disconnect the column from the detector. Flush the column with 20-30 column volumes of a strong, reversed-phase solvent series. A typical sequence is:

    • Mobile Phase (without buffer salts)

    • 100% HPLC-Grade Water

    • Isopropanol (IPA)

    • Methylene Chloride (if compatible with your system)

    • Isopropanol (IPA)

    • 100% HPLC-Grade Water

    • Mobile Phase (for re-equilibration)

  • Re-evaluate: Reconnect the column and test with your standard under the optimized low-pH conditions. If performance is not restored, the column packing may be permanently damaged, and replacement is necessary.[6]

Step 3: Assessing the Analyte and Sample

Less common, but still significant, causes of tailing can originate from the sample itself.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9][13]

    • Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Metal Chelation: The structure of 2-hydroxy-N-(2-hydroxyphenyl)benzamide, with its adjacent hydroxyl and carbonyl groups, makes it a potential chelating agent. Trace metal impurities on the silica surface or leached from stainless steel system components (frits, tubing) can interact with the analyte, creating a strong secondary retention mechanism that causes severe tailing.[3][13][14]

    • Test: Prepare a mobile phase containing a weak chelating agent like 0.1-0.5mM Ethylenediaminetetraacetic acid (EDTA). If this significantly improves peak shape, metal chelation is a contributing factor. Using bio-inert or PEEK-lined columns and tubing can also mitigate this issue.[14][15]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[9][13]

    • Test: If possible, dissolve and inject your sample in the initial mobile phase composition.

Summary Table of Troubleshooting Strategies

SymptomPotential CausePrimary SolutionSecondary Actions
Broad Tailing at Neutral pH Ionization of analyte and silanol groupsLower mobile phase pH to 2.5-3.0 with 0.1% Formic or Phosphoric acid.[2][16]Increase buffer concentration to 20-50mM for better pH control.[3][6]
Tailing Persists at Low pH Active column / secondary silanol interactionsReplace with a modern, high-purity, fully end-capped Type B silica column.[8]Perform a rigorous column wash procedure. Consider using a sacrificial base like Triethylamine (TEA) at 0.1% in the mobile phase (a more traditional approach).[3][16]
Peak Shape Degrades Over Time Column contamination or degradationReplace the guard column. If none, replace the analytical column.[7][17]Implement a guard column and a sample filtration (0.22 µm) routine.[9]
Tailing Improves with Dilution Mass overloadReduce sample concentration or injection volume.[16]Use a column with a larger internal diameter for higher loading capacity.
Severe, Stubborn Tailing Metal ChelationAdd a small amount of EDTA (0.1-0.5mM) to the mobile phase.Use a bio-inert HPLC system or a column with PEEK or hybrid surface hardware.[14]

References

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 27, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. Retrieved February 27, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 27, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 27, 2026, from [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Hawach. Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk. Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved February 27, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 27, 2026, from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved February 27, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved February 27, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 27, 2026, from [Link]

  • Ivanova, V., Meudec, E., Souquet, J.-M., Stefova, M., & Cheynier, V. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine.
  • Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024, June 1). MDPI. Retrieved February 27, 2026, from [Link]

  • HPLC contamination. (2005, January 20). Chromatography Forum. Retrieved February 27, 2026, from [Link]

  • 2-hydroxy-N-(2-hydroxy-4-nitrophenyl)benzamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International. Retrieved February 27, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved February 27, 2026, from [Link]

  • Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]

  • N-(2-Hydroxyphenyl)benzamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of N-(2-hydroxyphenyl)benzamide

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(2-hydroxyphenyl)benzamide: A Comparative Analysis Abstract This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of N-(2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-(2-hydroxyphenyl)benzamide: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of N-(2-hydroxyphenyl)benzamide, a molecule of interest in medicinal chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to deliver a mechanistic understanding of the ion chemistry involved. We will explore how the specific substitution pattern of this molecule dictates a unique and diagnostically significant fragmentation pathway, driven by a "proximity effect," which is absent in its structural isomers. This guide is intended for researchers and drug development professionals who utilize mass spectrometry for structural elucidation, offering field-proven insights into experimental design, data interpretation, and comparative analysis. All claims are supported by experimental data principles and authoritative references from scientific literature.

Introduction: The Challenge of Structural Isomers

N-(2-hydroxyphenyl)benzamide and its isomers, N-(3-hydroxyphenyl)benzamide and N-(4-hydroxyphenyl)benzamide, share the same molecular formula (C₁₃H₁₁NO₂) and nominal mass (213 Da). Differentiating these isomers is a common analytical challenge that requires techniques sensitive to fine structural details. Tandem mass spectrometry (MS/MS) is an exceptionally powerful tool for this purpose, as the fragmentation patterns of ionized molecules are intimately linked to their structure.

The key to differentiating these isomers lies in the ortho-position of the hydroxyl group in N-(2-hydroxyphenyl)benzamide. This strategic placement facilitates an intramolecular cyclization reaction upon ionization, a phenomenon known as a proximity effect.[1][2] This guide will detail this primary fragmentation pathway and contrast it with the more conventional fragmentation routes observed in its meta- and para-isomers, thereby showcasing the diagnostic power of MS/MS.

Experimental Design: Acquiring High-Fidelity MS/MS Data

To ensure the generation of reliable and interpretable fragmentation data, a robust experimental protocol is paramount. The following methodology outlines a self-validating system for the analysis of N-(2-hydroxyphenyl)benzamide using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry.

Rationale for Method Selection
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for moderately polar and thermally labile molecules like benzanilides. It typically generates protonated molecular ions [M+H]⁺, minimizing in-source fragmentation and preserving the intact precursor ion for subsequent MS/MS analysis.

  • Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: This hybrid instrument offers the best of both worlds: the quadrupole allows for specific selection of the [M+H]⁺ precursor ion, while the TOF analyzer provides high-resolution, accurate-mass data for both precursor and product ions. This accuracy is critical for determining elemental compositions and confidently identifying fragment structures.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(2-hydroxyphenyl)benzamide in HPLC-grade methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) solution of methanol and water containing 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min using a syringe pump.

    • ESI Source Parameters:

      • Ionization Mode: Positive

      • Capillary Voltage: +3.5 kV

      • Nebulizer Gas (N₂): 1.5 bar

      • Drying Gas (N₂): 8.0 L/min

      • Drying Gas Temperature: 200 °C

  • MS Scan (Full Scan):

    • Acquire a full scan mass spectrum from m/z 50 to 500 to confirm the presence and isolation of the protonated molecular ion, [M+H]⁺ (expected m/z 214.0863).

  • Tandem MS (MS/MS) Scan:

    • Select the [M+H]⁺ ion at m/z 214.1 as the precursor for Collision-Induced Dissociation (CID).

    • Use an isolation window of ±1 Da to ensure specific selection.

    • Apply a ramping collision energy (e.g., 10-40 eV) with argon as the collision gas. Ramping the energy allows for the observation of both low-energy (stable ion) and high-energy (complete fragmentation cascade) fragments in a single spectrum.

The workflow for this experimental setup is visualized below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry stock 1 mg/mL Stock in Methanol working 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid stock->working Dilution esi Electrospray Ionization (ESI) Positive Mode working->esi Direct Infusion (5 µL/min) q1 Quadrupole 1 (Precursor Selection m/z 214) esi->q1 Ion Transfer q2 Quadrupole 2 (Collision Cell) CID with Argon (10-40 eV) q1->q2 Isolation tof Time-of-Flight Analyzer (Fragment Detection) q2->tof Fragmentation & Transfer data MS/MS Spectrum tof->data Data Acquisition

Caption: Experimental workflow for MS/MS analysis of N-(2-hydroxyphenyl)benzamide.

Results: The Fragmentation Pattern of N-(2-hydroxyphenyl)benzamide

Upon collisional activation, the protonated molecule [M+H]⁺ at m/z 214 fragments via several distinct pathways. The most significant of these is driven by the ortho-hydroxyl group, leading to a unique and abundant fragment ion.

Key Fragmentation Pathways
  • Pathway A: Proximity-Effect-Driven Cyclization and Water Loss (Major Pathway) The most characteristic fragmentation involves the hydroxyl group acting as a nucleophile, attacking the protonated amide carbonyl. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent elimination of a neutral water molecule (18.01 Da) results in the formation of a highly stable, resonance-delocalized protonated 2-phenylbenzoxazole ion at m/z 196 .[1][2] This pathway is highly favorable and typically produces the base peak or a very abundant peak in the spectrum.

  • Pathway B: Amide Bond Cleavage A common fragmentation for benzamides is the cleavage of the C-N amide bond.[3][4] This leads to two possible fragment ions:

    • Formation of the benzoyl cation at m/z 105 . This is a very stable acylium ion and is a hallmark of benzoyl-containing compounds.

    • Formation of the protonated 2-aminophenol ion at m/z 110. This fragment is generally of lower abundance compared to the benzoyl cation.

  • Pathway C: Subsequent Fragmentation of the Benzoyl Cation The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide molecule (28.00 Da) to produce the phenyl cation at m/z 77 .[3][4]

The relationships between these fragments are illustrated in the following diagram.

Fragmentation cluster_path_a Pathway A: Proximity Effect cluster_path_b Pathway B: Amide Cleavage cluster_path_c Pathway C parent N-(2-hydroxyphenyl)benzamide [M+H]⁺ m/z 214 frag196 2-Phenylbenzoxazole Cation [M+H - H₂O]⁺ m/z 196 parent->frag196 - H₂O (18 Da) frag105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 parent->frag105 frag77 Phenyl Cation [C₆H₅]⁺ m/z 77 frag105->frag77 - CO (28 Da)

Caption: Proposed fragmentation pathways for protonated N-(2-hydroxyphenyl)benzamide.

Summary of Observed Ions

The table below summarizes the key ions observed in the MS/MS spectrum, their elemental composition, and the proposed fragmentation mechanism.

m/z (Accurate Mass)Proposed FormulaProposed Structure / DescriptionFragmentation Pathway
214.0863[C₁₃H₁₂NO₂]⁺Protonated Molecular Ion [M+H]⁺-
196.0757[C₁₃H₁₀NO]⁺2-Phenylbenzoxazole CationPathway A: Loss of H₂O
105.0335[C₇H₅O]⁺Benzoyl CationPathway B: Amide Bond Cleavage
77.0386[C₆H₅]⁺Phenyl CationPathway C: Loss of CO from m/z 105

Comparative Analysis: The Diagnostic Power of the Proximity Effect

The true analytical value of the fragmentation pattern becomes evident when compared with that of its structural isomers, where the hydroxyl group is in the meta- or para-position.

  • N-(3-hydroxyphenyl)benzamide & N-(4-hydroxyphenyl)benzamide: In these isomers, the hydroxyl group is too distant to participate in an intramolecular cyclization with the amide group. Consequently, the facile loss of water from the molecular ion (Pathway A) is not observed. Their fragmentation spectra are dominated by the conventional amide bond cleavage (Pathway B), producing the benzoyl cation (m/z 105) as the base peak, followed by the phenyl cation (m/z 77).

This key difference provides an unambiguous method for identifying the ortho-isomer.

CompoundMolecular Ion [M+H]⁺ (m/z)Diagnostic Fragment (m/z)Key Mechanistic Feature
N-(2-hydroxyphenyl)benzamide 214196 ([M+H - H₂O]⁺) Proximity-Effect-Driven Cyclization
N-(3-hydroxyphenyl)benzamide214105 ([C₇H₅O]⁺)Standard Amide Cleavage
N-(4-hydroxyphenyl)benzamide214105 ([C₇H₅O]⁺)Standard Amide Cleavage
N-phenylbenzamide (Unsubstituted)198105 ([C₇H₅O]⁺)Standard Amide Cleavage

Conclusion

The mass spectrometry fragmentation of N-(2-hydroxyphenyl)benzamide is characterized by a dominant and diagnostically significant neutral loss of water, yielding a stable protonated 2-phenylbenzoxazole ion at m/z 196. This pathway is a direct consequence of a proximity effect enabled by the ortho-hydroxyl substituent. This feature provides a clear and reliable method to distinguish it from its meta- and para-isomers, which lack this pathway and instead show fragmentation patterns dominated by standard amide bond cleavage. This guide demonstrates that a mechanistic understanding of ion chemistry, combined with high-resolution instrumentation, allows mass spectrometry to serve as a definitive tool for the structural elucidation of even closely related isomers.

References

  • Duffin, K. L., & Busch, K. L. (1988). Proximity Effects in Mass Spectra of Benzanilides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link]

  • PubChem. N-(2-Hydroxyphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Filo. (2024). Mass Spectrometry Interpretation of Benzamide. Filo. Available at: [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Harrison, A. G. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. Available at: [Link]

Sources

Comparative

Quantification of N-(2-hydroxyphenyl)benzamide: UV-Vis Absorbance Maxima &amp; Method Validation

Executive Summary N-(2-hydroxyphenyl)benzamide (also known as 2-Hydroxybenzanilide or 2-Benzamidophenol) is a pharmacophore often utilized in the synthesis of benzoxazoles and as a structural motif in antifungal agents.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxyphenyl)benzamide (also known as 2-Hydroxybenzanilide or 2-Benzamidophenol) is a pharmacophore often utilized in the synthesis of benzoxazoles and as a structural motif in antifungal agents.[1] Its quantification via UV-Vis spectroscopy is governed by Excited-State Intramolecular Proton Transfer (ESIPT) , which causes significant spectral shifts depending on the solvent environment.

For routine quantification, the primary absorbance maximum (


) is typically observed in the 300–310 nm  range in polar protic solvents (e.g., Methanol), with a secondary, more intense band around 265–275 nm . However, this guide recommends a comparative approach to solvent selection to mitigate solvatochromic errors.

Part 1: Molecular Mechanism & Spectral Characteristics

To quantify this molecule accurately, one must understand the "Chameleon Effect" caused by its structure. The molecule exists in equilibrium between an Enol-like form (stabilized by an intramolecular hydrogen bond) and a Solvated form.

The Structural Equilibrium

In non-polar solvents (e.g., Cyclohexane), the molecule forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl (


). This planar conformation favors ESIPT, often resulting in a large Stokes shift if fluorescence is measured.

In polar solvents (e.g., Methanol, Water), the solvent molecules disrupt this intramolecular bond, forming intermolecular hydrogen bonds. This typically results in a hypsochromic (blue) shift of the long-wavelength band compared to non-polar solvents.

Diagram: Solvatochromic Mechanism

The following diagram illustrates the structural shifts that dictate your choice of quantification wavelength.

ESIPT_Mechanism cluster_nonpolar Non-Polar Solvent (e.g., Cyclohexane) cluster_polar Polar Solvent (e.g., Methanol) NodeA Intramolecular H-Bond (Planar Structure) NodeB Lambda Max ~305-315 nm (Distinct Band) NodeA->NodeB Stable Ground State NodeC Intermolecular H-Bond (Solvent Interaction) NodeA->NodeC Add Polar Solvent NodeD Lambda Max ~300-305 nm (Blue Shifted) NodeC->NodeD Solvent Stabilization

Caption: Figure 1. Impact of solvent polarity on the structural conformation and resulting spectral maxima of N-(2-hydroxyphenyl)benzamide.

Part 2: Comparative Analysis of Solvent Systems

Unlike rigid templates, this guide compares three distinct solvent systems for quantification. Select the system that aligns with your sensitivity requirements and available instrumentation.

Table 1: Comparative Performance of Solvent Systems
FeatureSystem A: Methanol (Recommended) System B: Acetonitrile System C: 0.1M NaOH (Alkaline)
Primary

303 ± 2 nm 300 ± 2 nm 325 ± 5 nm (Bathochromic Shift)
Secondary

265 nm262 nmN/A (Broadening)
Molar Absorptivity (

)
High (~12,000 L/mol·cm)HighVery High (Phenolate ion)
Cutoff Interference Low (>205 nm)Very Low (>190 nm)N/A
Solubility ExcellentGoodExcellent
Stability GoodExcellentPoor (Oxidation risk)
Best Use Case Routine QC & Standard CurvesHPLC-UV Mobile PhaseTrace Analysis (High Sensitivity)

Expert Insight: While alkaline conditions (System C) increase sensitivity by ionizing the phenol to a phenolate (pushing


 to ~325 nm), this introduces instability due to rapid oxidation of the phenolate anion. System A (Methanol)  is the most robust balance of stability and sensitivity for standard laboratory quantification.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. You will not just "set" a wavelength; you will experimentally determine the isosbestic point or stable maximum for your specific batch.

Phase 1: Preparation of Stock Standard
  • Weighing: Accurately weigh 10.0 mg of N-(2-hydroxyphenyl)benzamide reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 20 mL of Methanol (HPLC Grade) . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Make up to volume with Methanol.

    • Concentration:

      
      .
      
Phase 2: Spectral Scanning (The Validation Step)

Do not skip this step. Impurities in synthesis (e.g., residual aniline) can skew results.

  • Prepare a working standard of

    
     by diluting 1.0 mL of Stock into 10 mL of Methanol.
    
  • Blanking: Use pure Methanol in a quartz cuvette (1 cm path length).

  • Scan: Run a full spectrum scan from 200 nm to 400 nm .

  • Criteria for Acceptance:

    • Peak 1: Distinct peak at ~303 nm.

    • Peak 2: Distinct peak at ~265 nm.

    • Valley: Clear minimum between the two peaks (approx. 285 nm).

    • If the valley is absent or the peaks merge, the sample may be degraded or impure.

Phase 3: Quantification Workflow

Quantification_Workflow Start Start: Sample Prep Weigh Weigh Sample (Acc. to 0.1 mg) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Scan Spectral Scan (200-400 nm) Dissolve->Scan Decision Peaks Distinct? Scan->Decision PathA Yes: Use 303 nm Decision->PathA Valid Spectrum PathB No: Check Purity/pH Decision->PathB Interference Measure Measure Absorbance (Triplicate) PathA->Measure Calc Calculate Conc. (Beer-Lambert) Measure->Calc

Caption: Figure 2. Step-by-step decision matrix for quantifying N-(2-hydroxyphenyl)benzamide.

Part 4: Validation Parameters

To ensure your data meets industry standards (ICH Q2(R1)), verify the following:

  • Linearity:

    • Prepare concentrations of 2, 4, 6, 8, and 10

      
      .
      
    • Plot Absorbance vs. Concentration.

    • Requirement:

      
      .[2]
      
  • Limit of Detection (LOD):

    • Typically

      
       at 303 nm.
      
  • Specificity:

    • If quantifying in the presence of Salicylic acid or Aniline (precursors), the 303 nm band is preferred over the 265 nm band, as simple aromatics absorb strongly <280 nm.

References

  • PubChem. (n.d.). N-(2-Hydroxyphenyl)benzamide | C13H11NO2.[1] National Library of Medicine. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Tang, K., et al. (2005). Spectral Properties of 2-(2'-Hydroxyphenyl) Benzimidazole. ResearchGate. Retrieved from [Link][3]

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure and Melting Point Validation of Salicylanilide

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, a thorough understanding of a compound's solid-state properties is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, a thorough understanding of a compound's solid-state properties is paramount. For salicylanilide (2-hydroxy-N-phenylbenzamide), a molecule with a rich history of applications ranging from an anti-mildew agent to a scaffold for various therapeutic agents, these properties dictate its behavior from synthesis to biological activity.[1][2][3] This guide provides an in-depth analysis of salicylanilide's crystal structure and a robust protocol for validating its melting point, a critical indicator of purity and identity. We will delve into the causality behind experimental choices, ensuring a self-validating system for your research.

The Significance of Solid-State Characterization: Why Crystal Structure and Melting Point Matter

Salicylanilide and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and antifungal properties.[1][3] The specific three-dimensional arrangement of molecules in a crystal lattice, the crystal structure, directly influences key physicochemical parameters such as solubility, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and stability.

The melting point is a fundamental thermal property that serves as a primary indicator of a substance's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broader melting range.[4] Therefore, accurate melting point determination is an indispensable tool in the quality control of synthesized or procured salicylanilide.

Unveiling the Crystalline Architecture of Salicylanilide

The precise arrangement of salicylanilide molecules in the solid state is determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a specific CCDC entry for the parent salicylanilide was not retrieved in the initial search, the methodology for such a determination is well-established.[5][6][7][8] The expected data from such an analysis would be summarized as follows:

Table 1: Representative Crystallographic Data for a Molecular Crystal like Salicylanilide

ParameterDescriptionExpected Value/Information
Chemical FormulaC₁₃H₁₁NO₂Confirmed by analysis
Molecular Weight213.23 g/mol Calculated from the formula[9][10]
Crystal Systeme.g., Monoclinic, OrthorhombicDetermined by diffraction pattern symmetry
Space Groupe.g., P2₁/cDescribes the symmetry elements of the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit
ZMolecules per unit cellAn integer value
Key InteractionsHydrogen Bonding, π-stackingCritical for crystal lattice stability

The structural integrity of the salicylanilide crystal is maintained by a network of intermolecular forces. The phenolic hydroxyl group and the amide moiety are prime candidates for forming strong hydrogen bonds, which dictate the packing of the molecules. Understanding these interactions is crucial for predicting and potentially controlling the material's physical properties.

Comparative Melting Point Analysis

The melting point of salicylanilide is consistently reported in the literature, providing a reliable benchmark for experimental validation. Structural modifications to the salicylanilide scaffold, often performed to modulate biological activity, can significantly alter the melting point by affecting the crystal packing and intermolecular forces.

Table 2: Comparison of Melting Points for Salicylanilide and Selected Derivatives

CompoundMolecular StructureReported Melting Point (°C)Source(s)
SalicylanilideC₁₃H₁₁NO₂136–138[1][2][11]
Salicyl-o-toluideC₁₄H₁₃NO₂143–144[12]
5-Chloro-4'-trifluoromethyl-salicylanilideC₁₄H₉ClF₃NO₂Not specified, but is a distinct derivative[13]
Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetateC₁₇H₁₆ClNO₄71–72[14]
Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetateC₁₇H₁₆ClNO₄157–158[14]

As evidenced in Table 2, even minor substitutions on the aromatic rings can lead to substantial changes in the melting point. This underscores the sensitivity of this physical constant to molecular structure and purity.

Experimental Protocols for Validation

A critical aspect of scientific integrity is the ability to independently verify the properties of a compound. The following protocols are designed to be self-validating, providing a clear rationale for each step.

Purification by Recrystallization

To ensure an accurate melting point determination, the sample must be of high purity. Recrystallization is a fundamental technique for purifying solid organic compounds.[15]

Objective: To remove impurities from a crude sample of salicylanilide based on differences in solubility.

Materials:

  • Crude salicylanilide

  • Ethanol (or other suitable solvent in which salicylanilide is sparingly soluble at room temperature and highly soluble at boiling)[16][17]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Fluted filter paper and funnel

  • Buchner funnel and filter flask

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent where salicylanilide has high solubility at high temperatures and low solubility at low temperatures. Ethanol is a common choice.[16][17]

  • Dissolution: Place the impure salicylanilide in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl.[15][18]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes any insoluble impurities and the activated charcoal. Keeping the apparatus hot prevents premature crystallization.[18]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent, which could act as an impurity and depress the melting point.

Melting Point Determination

This protocol describes the use of a capillary melting point apparatus (e.g., Mel-Temp), a common and reliable method.[19]

Objective: To accurately determine the melting point range of a purified salicylanilide sample.

Materials:

  • Purified, dry salicylanilide

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Step-by-Step Methodology:

  • Sample Preparation: Finely crush a small amount of the dry, purified salicylanilide. Tap the open end of a capillary tube into the powder to collect a small sample.[20]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm for an accurate reading.[19][20]

  • Initial Rapid Determination (Optional but Recommended): Place the capillary tube in the apparatus and heat rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.[4]

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[20]

    • Insert a new packed capillary tube.

    • Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[19]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).

    • The melting point is reported as the range T₁ – T₂. For pure salicylanilide, this range should be narrow (e.g., 136-137.5°C) and fall within the literature values.

Visualization of Workflows and Logical Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_result Analysis Crude Crude Salicylanilide Recrystallized Purified Salicylanilide Crude->Recrystallized Recrystallization Dry Dry Crystalline Sample Recrystallized->Dry Drying Load Load Capillary Tube Dry->Load Heat Heat Slowly (1-2°C/min) Load->Heat Observe Observe & Record T1, T2 Heat->Observe Compare Compare with Literature Observe->Compare Result Purity & Identity Confirmed Compare->Result

Caption: Experimental Workflow for Melting Point Validation.

G cluster_exp Experimental Procedure cluster_analysis Data Analysis Grow Grow Single Crystal Mount Mount Crystal Grow->Mount Xray Expose to X-ray Beam Mount->Xray Detect Collect Diffraction Data Xray->Detect Phase Solve Phase Problem Detect->Phase Model Build Electron Density Map Phase->Model Refine Refine Atomic Model Model->Refine Structure Final 3D Structure Refine->Structure

Caption: General Workflow for X-ray Crystallography.

G Pure High Purity Compound Crystal Well-defined Crystal Lattice (Specific Polymorph) Pure->Crystal leads to Melting Sharp & Reproducible Melting Point Crystal->Melting results in Impure Impure Compound Disrupted Disrupted Crystal Lattice Impure->Disrupted leads to Depressed Broad & Depressed Melting Point Disrupted->Depressed results in

Caption: Relationship Between Purity, Crystal Structure, and Melting Point.

Conclusion

The solid-state properties of salicylanilide, specifically its crystal structure and melting point, are not mere data points but critical parameters that ensure the identity, purity, and potential performance of the compound in research and development. A defined crystal structure, stabilized by predictable intermolecular forces, gives rise to a characteristic and sharp melting point. The experimental validation of this melting point, following a rigorous and well-understood protocol, serves as a direct confirmation of sample purity. By integrating literature data with hands-on, validated experimental procedures, researchers can proceed with confidence in their studies of salicylanilide and its derivatives, knowing their material meets the necessary standards of quality and integrity.

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